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  • Product: 1,8-Diazaspiro[4.5]decan-2-one
  • CAS: 1158749-93-9

Core Science & Biosynthesis

Foundational

1,8-Diazaspiro[4.5]decan-2-one: Structural Dynamics, Synthetic Protocols, and Applications in Modern Medicinal Chemistry

Executive Summary In the evolving landscape of drug discovery, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional architectures has become a cornerstone of rational drug design. 1,8-Diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of drug discovery, the transition from flat, two-dimensional aromatic rings to rigid, three-dimensional architectures has become a cornerstone of rational drug design. 1,8-Diazaspiro[4.5]decan-2-one is a highly versatile spirocyclic scaffold that perfectly embodies this paradigm shift. By fusing a piperidine ring with a pyrrolidin-2-one ring at a single spiro carbon, this molecule offers exceptional structural rigidity, precise pharmacophore vectorization, and a high fraction of sp³-hybridized carbons ( Fsp3​ ). This in-depth technical guide explores the physicochemical properties, structural causality, and field-proven synthetic protocols of this critical scaffold, culminating in its application in cutting-edge therapeutics like dual kinase inhibitors and SARS-CoV-2 antivirals.

Structural Chemistry & Physicochemical Properties

The utility of 1,8-diazaspiro[4.5]decan-2-one stems directly from its unique physicochemical profile. The spiro fusion forces a 90-degree orthogonal twist between the two rings. This three-dimensionality prevents the molecule from intercalating into off-target sites (such as DNA or hERG channels) while dramatically improving aqueous solubility compared to planar analogs.

Quantitative Data Summary
PropertyValue
Chemical Name 1,8-Diazaspiro[4.5]decan-2-one
Molecular Formula C₈H₁₄N₂O (Free Base) / C₈H₁₅ClN₂O (HCl Salt)
Molecular Weight 154.21 g/mol (Free Base) / 190.67 g/mol (HCl Salt)
SMILES C1CC2(CCNCC2)NC1=O
InChIKey UXPXPVHFEUNLBQ-UHFFFAOYSA-N
Physical State Solid (Typically supplied as a hydrochloride salt)
Storage Conditions 2–8°C, inert atmosphere (Argon/Nitrogen)
Pharmacophores Basic piperidine amine (N8), Pyrrolidinone carbonyl (C2=O)

Data sourced from standardized chemical repositories ()[1] and commercial supplier specifications ()[2].

Pharmacophore Vectorization & Mechanistic Role

In medicinal chemistry, causality dictates that every atom must serve a purpose. The 1,8-diazaspiro[4.5]decan-2-one core acts as a "molecular hinge" that projects two distinct functional groups into specific regions of a target protein's binding pocket:

  • The Piperidine Nitrogen (N8): Serves as the primary attachment point for synthetic functionalization (e.g., via SNAr or cross-coupling). It allows the scaffold to be tethered to heteroaryl systems that engage kinase hinge regions.

  • The Pyrrolidinone Carbonyl (C2=O): Acts as a highly directional hydrogen-bond acceptor. Because of the spirocyclic rigidity, the spatial trajectory of this carbonyl is locked, allowing it to reliably engage backbone N–H groups of target proteins without the entropic penalty of conformational restriction upon binding.

G SpiroCore 1,8-Diazaspiro[4.5]decan-2-one (Rigid Scaffold) Pyrrolidinone Pyrrolidin-2-one Ring (H-Bond Acceptor) SpiroCore->Pyrrolidinone Ring 1 Piperidine Piperidine Ring (Vectorized Attachment) SpiroCore->Piperidine Ring 2 Target1 Backbone N-H (e.g., Phe156/Asp157) Pyrrolidinone->Target1 H-Bonding Target2 Heteroaryl Linker (Kinase Hinge Region) Piperidine->Target2 SNAr / Coupling

Fig 1. Pharmacophore mapping of the 1,8-diazaspiro[4.5]decan-2-one scaffold.

Experimental Methodology: Self-Validating Functionalization Protocol

To utilize this scaffold in drug development, researchers frequently functionalize the piperidine nitrogen. The following step-by-step methodology describes a standard Nucleophilic Aromatic Substitution (SNAr) protocol, engineered with built-in causality and self-validation steps, adapted from optimized macrodomain inhibitor syntheses ()[3].

Step 1: Reagent Assembly & Activation
  • Action: Combine 1,8-diazaspiro[4.5]decan-2-one (149 mg, 0.60 mmol) with the target electrophile (e.g., a halogenated heteroaryl). Add a catalytic amount of concentrated HCl (0.04 mL) or an organic base depending on the electrophile's electronic nature.

  • Causality: The spirocycle is typically stored as a hydrochloride salt to prevent oxidative degradation[2]. The addition of specific acid/base modulators activates the coupling pathway while managing the protonation state of the piperidine nitrogen.

Step 2: Thermal Coupling
  • Action: Stir the reaction mixture in a sealed vessel at 100 °C for 24 hours.

  • Causality: The steric bulk of the spirocyclic system near the N8 position introduces a high kinetic barrier. Elevated temperatures (100 °C) provide the necessary activation energy to drive the SNAr reaction to completion[3].

Step 3: Aqueous Quench & Extraction
  • Action: Quench the reaction with aqueous saturated sodium bicarbonate (NaHCO₃, 5 mL). Extract the mixture with Dichloromethane (DCM, 20 mL × 3).

  • Causality: NaHCO₃ neutralizes the acid catalyst and converts the newly formed spiro-adduct into its free-base form. This shifts its solubility profile, allowing the lipophilic product to partition cleanly into the organic DCM layer, while polar byproducts and inorganic salts remain trapped in the aqueous phase[3].

Step 4: High-Performance Purification
  • Action: Concentrate the organic layers in vacuo and purify via preparative HPLC (10%–50% Acetonitrile in water, buffered with 0.1% NH₄HCO₃).

  • Causality: The NH₄HCO₃ buffer maintains a slightly basic pH during chromatography. This prevents peak tailing of the basic piperidine nitrogen, ensuring high-purity isolation of the target compound[3].

Synth Step1 1. Reagent Assembly Spirocycle + Electrophile + Catalyst Step2 2. Thermal Coupling Heat to 100°C for 24h Step1->Step2 Step3 3. Aqueous Quench Sat. NaHCO3 Neutralization Step2->Step3 Step4 4. Phase Extraction DCM / Aqueous Partitioning Step3->Step4 Step5 5. Purification Prep-HPLC (0.1% NH4HCO3 Buffer) Step4->Step5 Product Functionalized Spiro-Adduct (Isolated Yield: 60-85%) Step5->Product

Fig 2. Self-validating SNAr functionalization protocol for the piperidine nitrogen.

Case Studies in Drug Discovery

The 1,8-diazaspiro[4.5]decan-2-one core has been instrumental in overcoming severe pharmacological hurdles in recent high-profile drug discovery campaigns.

Case Study 1: FLT3 and CDK4 Dual Kinase Inhibition (AMG 925)

Acute myeloid leukemia (AML) pathogenesis is frequently driven by the dysregulation of both FLT3 and CDK4 pathways. Researchers utilized the 1,8-diazaspiro[4.5]decan-2-one scaffold to develop AMG 925 , a potent, orally bioavailable dual inhibitor ()[4].

  • Mechanistic Insight: The spirocycle acts as a rigid, 3D linker. It optimally positions the aminopyrimidine ring to form hydrogen bonds in the kinase hinge loop, while engaging the phenylalanine gatekeeper residue. This architecture eliminated the metabolic liabilities and CYP3A4 inhibition typically associated with flexible, flat lipophilic chains[4].

Case Study 2: SARS-CoV-2 Mac1 Inhibition (AVI-6451)

The SARS-CoV-2 Mac1 enzyme (an ADP-ribosylhydrolase) is a critical viral component that reverses host ADP-ribosylation, thereby blunting the human immune response and allowing the virus to evade interferon-mediated defenses[5].

  • Mechanistic Insight: Optimization of early deazapurine fragments led to the integration of the 1,8-diazaspiro[4.5]decan-2-one core. X-ray crystallography revealed that the carbonyl group of the pyrrolidinone ring forms critical, highly specific hydrogen-bonding contacts with the backbone N–H groups of Phe156 and Asp157 in the Mac1 active site[3]. This precise vectorization resulted in AVI-6451 , a compound with sub-micromolar potency and excellent oral bioavailability, marking a significant breakthrough in COVID-19 antiviral therapeutics[5].

Mac1 ViralInfection SARS-CoV-2 Infection Mac1 Mac1 Enzyme Activation ViralInfection->Mac1 ImmuneEvasion Host Immune Evasion Mac1->ImmuneEvasion Uninhibited Complex Inhibitor-Mac1 Complex (H-Bonds at Phe156/Asp157) Mac1->Complex Blocked by Inhibitor Spiro-based Inhibitor (e.g., AVI-6451) Inhibitor->Complex Binds Restoration Restoration of Host Interferon Response Complex->Restoration Rescues

Fig 3. Mechanistic pathway of SARS-CoV-2 Mac1 inhibition by spiro-derivatives.

Conclusion

1,8-Diazaspiro[4.5]decan-2-one is far more than a simple structural linker; it is a highly engineered pharmacophoric vector. By leveraging its rigid spirocyclic geometry, synthetic chemists can reliably navigate the complex intersection of target affinity, metabolic stability, and aqueous solubility, driving the next generation of precision therapeutics.

References

  • PubChem Compound Summary. "1,8-diazaspiro[4.5]decan-2-one (CID 22291232)." National Center for Biotechnology Information. Available at:[Link]

  • Li, Z. et al. (2014). "Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3." Journal of Medicinal Chemistry, 57(8), 3430-3449. Available at:[Link]

  • Gahbauer, S. et al. (2026). "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo." Journal of Medicinal Chemistry, 69(1), 553–573. Available at:[Link]

Sources

Exploratory

1,8-Diazaspiro[4.5]decan-2-one: Chemical Identifiers, Structural Mechanics, and Applications in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, sp²-rich aromatic systems to sp³-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic (PK) and pharmacody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern medicinal chemistry, the transition from planar, sp²-rich aromatic systems to sp³-rich, three-dimensional architectures is a critical strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The spirocyclic scaffold 1,8-diazaspiro[4.5]decan-2-one represents a premier structural motif in this paradigm. By forcing an orthogonal arrangement between its constituent piperidine and pyrrolidinone rings, this scaffold minimizes the entropic penalty of target binding while simultaneously mitigating off-target liabilities such as CYP450 inhibition and P-glycoprotein (P-gp) efflux. As a Senior Application Scientist, I present this technical guide to dissect the chemical identifiers, structural mechanics, and field-proven applications of 1,8-diazaspiro[4.5]decan-2-one in the development of advanced therapeutics, including SARS-CoV-2 Mac1 inhibitors and FLT3/CDK4 dual kinase inhibitors.

Chemical Identifiers & Quantitative Data

The 1,8-diazaspiro[4.5]decan-2-one core is highly versatile. Depending on the synthetic requirements, it is frequently utilized as a free base, a hydrochloride salt, or modified with heteroatoms (e.g., the 3-oxa derivative) to tune its hydrogen-bonding potential. Table 1 summarizes the critical identifiers and quantitative properties of the primary scaffold and its most utilized derivatives in drug discovery[1][2][3][4].

Table 1: Chemical Identifiers and Physical Properties of 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )SMILES String
1,8-Diazaspiro[4.5]decan-2-one (Base) N/AC₈H₁₄N₂O154.21O=C1NC2(CCNCC2)CC1
1,8-Diazaspiro[4.5]decan-2-one hydrochloride 1389313-57-8C₈H₁₅ClN₂O190.67O=C1NC2(CCNCC2)CC1.[H]Cl
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride 1956389-84-6C₈H₁₆Cl₂N₂O227.13O=C1NC2(CCNCC2)CC1.Cl.Cl
3-Oxa-1,8-diazaspiro[4.5]decan-2-one 945947-99-9C₇H₁₂N₂O₂156.18O=C1NC2(CCNCC2)CO1
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one 1031928-36-5C₁₅H₂₀N₂O244.33O=C1NC2(CCN(Cc3ccccc3)CC2)CC1
Structural Mechanics: The Causality of Spirocycles

The integration of the 1,8-diazaspiro[4.5]decan-2-one scaffold into a drug candidate is rarely arbitrary; it is a calculated structural intervention. The causality behind selecting this spirocycle over a planar piperazine or a simple aliphatic chain is rooted in thermodynamic and metabolic principles.

  • Pre-organized Hydrogen Bonding: The spiro carbon (C5) rigidly locks the pyrrolidinone ring, projecting the carbonyl oxygen outward as an unshielded, highly directional hydrogen bond acceptor. Because the conformation is locked, the molecule does not need to expend energy to adopt the bioactive conformation upon entering a target's binding pocket, thereby reducing the entropic penalty of binding[5].

  • Metabolic Stability and Efflux Evasion: Planar, lipophilic amines are notorious for binding to the heme iron of Cytochrome P450 enzymes (particularly CYP3A4) and acting as substrates for P-gp efflux pumps. The 3D spatial complexity of the spirocycle disrupts the planarity required for high-affinity binding to these off-target proteins, dramatically lowering intrinsic clearance and improving oral bioavailability[6][7].

G A 1,8-Diazaspiro[4.5]decan-2-one Scaffold B 3D Spatial Complexity (Escaping Flatland) A->B C Rigid Conformation (Low Entropic Penalty) A->C D Specific H-Bonding (Carbonyl Acceptor) A->D E Reduced CYP3A4 Inhibition B->E F Enhanced Target Affinity (e.g., Mac1, FLT3) C->F D->F G Improved Oral Bioavailability E->G F->G

Fig 1: Logical flow of pharmacological advantages conferred by the spirocyclic scaffold.

Applications in Targeted Drug Discovery
3.1 Antiviral Therapeutics: SARS-CoV-2 Mac1 Inhibitors

The SARS-CoV-2 macrodomain (Mac1) is an ADP-ribosylhydrolase that blunts the host immune response, making it a prime antiviral target. In the development of the potent, orally bioavailable inhibitor AVI-6451 , researchers utilized the 1,8-diazaspiro[4.5]decan-2-one (and its 3-oxa analog) to replace problematic urea functions that suffered from high hydrogen bond donor counts and P-gp efflux liabilities[5][6].

Mechanistically, the carbonyl of the spiro-pyrrolidinone/oxazolidinone ring forms critical, high-affinity hydrogen-bonding contacts with the backbone N–H groups of residues Phe156 and Asp157 in the Mac1 active site[5]. This precise geometric alignment, facilitated by the spiro core, resulted in an exceptional Mac1 IC₅₀ of 28 nM and achieved a 61% oral bioavailability in murine models, enabling once-daily oral dosing[5].

3.2 Oncology: FLT3 and CDK4 Dual Kinase Inhibitors

In acute myeloid leukemia (AML), resistance to single-target FLT3 inhibitors (via ITD or D835Y mutations) is a severe clinical hurdle. To combat this, researchers developed AMG 925 , a dual inhibitor of FLT3 and CDK4[7].

During the lead optimization phase, the 1,8-diazaspiro[4.5]decan-2-one hydrochloride salt was utilized as a critical building block (Compound 68) to introduce a polar, non-planar moiety into the solvent-exposed region of the kinase hinge[7]. The causality here is clear: while acyclic polar groups reduced CYP3A4 inhibition, they caused a >10-fold loss in kinase affinity. The spirocyclic system maintained the required hydrogen bonding network within the kinase hinge while providing enough steric bulk to prevent CYP3A4 trapping, resulting in a potent, orally bioavailable compound capable of inhibiting tumor growth in MOLM13 xenografts[7].

Self-Validating Experimental Protocol: HTRF Assay for Mac1 Inhibition

To validate the binding affinity of spirocycle-containing compounds against targets like Mac1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard.

Why HTRF? As an Application Scientist, I mandate HTRF because it is a self-validating system. By measuring the ratio of two emission wavelengths (665 nm acceptor / 615 nm donor), the assay mathematically cancels out well-to-well volume variations, compound auto-fluorescence, and inner-filter effects. If a spirocyclic compound registers a drop in the FRET signal, we can trust it is due to true biochemical displacement of the ligand, not an assay artifact.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a master mix of His₆-tagged SARS-CoV-2 Mac1 protein and an ADPr-conjugated biotin peptide in an optimized assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20). Note: BSA and Tween-20 are critical to prevent non-specific adherence of the lipophilic spirocycles to the microplate walls.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense nanoliter volumes of the 1,8-diazaspiro[4.5]decan-2-one derivatives (in 100% DMSO) into a 384-well ProxiPlate. This ensures the final DMSO concentration remains rigidly at <1%, preventing solvent-induced protein denaturation.

  • Equilibration: Add the Protein/Ligand master mix to the assay plate. Centrifuge at 1000 x g for 1 minute, then incubate at room temperature for 60 minutes. Reaching thermodynamic equilibrium is non-negotiable for accurate IC₅₀ derivation.

  • Fluorophore Addition: Add the detection reagents: Anti-His antibody coupled to Terbium cryptate (Donor) and Streptavidin coupled to d2 fluorophore (Acceptor). Incubate for an additional 60 minutes in the dark.

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium cryptate at 337 nm. Measure the emission of the donor at 615 nm and the acceptor at 665 nm after a 50 µs delay (to allow short-lived background fluorescence to decay).

  • Data Analysis: Calculate the FRET ratio (665nm/615nm×104) . Plot the ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression to determine the IC₅₀.

HTRF Step1 1. Reagent Prep (His6-Mac1 & ADPr-Biotin) Step2 2. Compound Addition (Spirocycle Inhibitors) Step1->Step2 Step3 3. Incubation (Binding Equilibrium) Step2->Step3 Step4 4. Fluorophore Addition (Anti-His-Tb & SA-d2) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm Ratio) Step4->Step5

Fig 2: Self-validating HTRF assay workflow for evaluating Mac1 spirocyclic inhibitors.

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold is far more than a structural novelty; it is a highly engineered chemical tool. By forcing a rigid, 3D conformation that projects a specific hydrogen-bond acceptor while simultaneously evading planar-binding metabolic enzymes, this spirocycle solves fundamental PK/PD bottlenecks. Whether combating viral replication in SARS-CoV-2 or overcoming kinase resistance in AML, the strategic deployment of this scaffold continues to drive the frontier of targeted therapeutics.

References
  • 1,8-diazaspiro[4.5]decan-2-one dihydrochloride — Chemical Substance Information , NextSDS.1

  • 1389313-57-8 | 1,8-Diazaspiro[4.5]decan-2-one hydrochloride , BLD Pharm. 2

  • 945947-99-9 | 3-Oxa-1,8-diazaspiro[4.5]decan-2-one , Ambeed. 3

  • 1031928-36-5 | 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one , ChemicalBook. 4

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo , ACS Publications / Journal of Medicinal Chemistry. 5

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3 , ACS Publications / Journal of Medicinal Chemistry. 7

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Foundational

The Diazaspiro[4.5]decane Scaffold: A Comprehensive Technical Guide on its Biological Significance and Pharmacological Applications

Executive Summary The transition from planar, two-dimensional heterocycles to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. The diazaspiro[4.5]decane scaffold—a spirocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional heterocycles to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. The diazaspiro[4.5]decane scaffold—a spirocyclic diamine comprising a pyrrolidine and a piperidine ring fused at a single quaternary carbon—exemplifies this "escape from flatland." By significantly increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), this scaffold offers rigid vectorization of pharmacophores, enhanced metabolic stability, and superior pharmacokinetic (PK) profiles. This technical guide synthesizes the biological significance of the diazaspiro[4.5]decane core, exploring its diverse applications from cardiovascular therapeutics to targeted protein degradation (PROTACs).

Structural and Physiochemical Paradigms

The "Escape from Flatland" Hypothesis

Historically, drug discovery relied heavily on flat, aromatic rings (e.g., piperazines, anilines) due to synthetic accessibility. However, high Fsp2​ character often leads to poor solubility, off-target promiscuity, and high clinical attrition. The diazaspiro[4.5]decane scaffold introduces a rigid, orthogonal geometry. The spiro-fusion restricts the conformational flexibility of the nitrogen-containing rings, forcing substituents into highly predictable 3D vectors.

Isomeric Diversity and Bioisosterism

The scaffold primarily manifests in two biologically significant isomers:

  • 2,8-diazaspiro[4.5]decane: Frequently utilized to project pharmacophores at a ~180° or ~90° angle, making it an ideal core for bridging distinct binding pockets (e.g., in PROTAC linkers or bispecific antagonists).

  • 1,8-diazaspiro[4.5]decane: Often employed as a bioisostere for N-methylpiperazine. The steric bulk around the spiro-center shields the amine from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly prolonging plasma half-life.

Core Pharmacological Applications

Cardiovascular Therapeutics: Glycoprotein IIb-IIIa Antagonists

In the pursuit of orally active antiplatelet agents, the 2,8-diazaspiro[4.5]decane scaffold was optimized to overcome the poor oral bioavailability of first-generation GPIIb-IIIa inhibitors. By appending acidic and basic pharmacophores to the spirocyclic framework, researchers developed highly potent antagonists [1]. The rigid scaffold maintains the critical distance between the pharmacophores required to mimic the Arg-Gly-Asp (RGD) sequence. The lead double-prodrug, CT51464, demonstrated exceptional cross-species bioavailability (73% in dogs) and a long plasma half-life, translating to sustained inhibition of platelet aggregation [1].

Targeted Protein Degradation: EZH2 PROTACs

Proteolysis Targeting Chimeras (PROTACs) require linkers that minimize the entropic penalty during the formation of the target-PROTAC-E3 ligase ternary complex. A novel class of CRBN-based EZH2 PROTACs utilized the 2,8-diazaspiro[4.5]decane core as a rigid linker [2]. Compound 5g successfully degraded the Enhancer of Zeste Homolog 2 (EZH2) oncoprotein and other PRC2 complex subunits in Acute Myeloid Leukemia (AML) cells. The rigid spiro-linker prevented intramolecular collapse of the PROTAC, facilitating highly efficient ubiquitination and subsequent proteasomal degradation [2].

Metabolic Disorders: L-Cystine Crystallization Inhibitors

Cystinuria is characterized by recurrent kidney stones formed by L-cystine. In optimizing crystallization inhibitors, the 1,8-diazaspiro[4.5]decane scaffold was deployed as a bioisosteric replacement for N-methylpiperazine terminal groups [3]. The resulting candidate, LH1753, exhibited a 120-fold increase in potency over early-generation inhibitors. The spirocyclic rigidity enhances the binding affinity of the diamide to the L-cystine crystal surface, effectively arresting crystal growth in in vivo knockout models [3].

Antihypertensives: Soluble Epoxide Hydrolase (sEH) Inhibitors

Trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane core have been identified as highly potent sEH inhibitors [4]. Docking studies revealed that the spiro-core perfectly orients the urea pharmacophore into the catalytic pocket of sEH while avoiding steric clashes with surrounding residues (e.g., Phe406). Oral administration of these derivatives significantly reduced blood pressure in spontaneously hypertensive rats without affecting normotensive models [4].

Quantitative Data Summary

The following table synthesizes the quantitative biological metrics of key diazaspiro[4.5]decane-derived compounds across different therapeutic areas.

Compound / IsomerTargetIndicationKey Biological MetricRef
CT50728 (2,8-isomer)GPIIb-IIIa ReceptorArterial Occlusive DisordersIC₅₀ = 53 nM (Citrate PRP); F% = 73% (Dog)[1]
Compound 5g (2,8-isomer)EZH2 / PRC2 ComplexAcute Myeloid Leukemia (AML)Oral Bioavailability = 8.91%; Induces G0/G1 Arrest[2]
LH1753 (1,8-isomer)L-Cystine CrystalsCystinuria120× more potent than L-cystine dimethyl ester[3]
Compound 12 (2,8-isomer)Soluble Epoxide HydrolaseHypertensionSignificant BP reduction at 30 mg/kg (in vivo)[4]

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical controls and explaining the causality behind methodological choices.

Protocol A: In Vitro Platelet Aggregation Assay (GPIIb-IIIa Antagonism)

Causality Focus: Calcium Dependency and Anticoagulant Selection Standard aggregation assays often use citrate as an anticoagulant. However, citrate chelates extracellular calcium, artificially altering the conformational state of the GPIIb-IIIa integrin and inflating drug potency. To validate true physiological potency, this protocol mandates parallel testing in PPACK (a direct thrombin inhibitor that does not deplete calcium).

  • Blood Collection: Draw human venous blood into two separate tubes: one containing 3.8% sodium citrate and one containing 100 µM PPACK.

  • PRP Preparation: Centrifuge whole blood at 150 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

  • Compound Incubation: Incubate 250 µL of PRP with varying concentrations of the 2,8-diazaspiro[4.5]decane derivative (e.g., CT50728) for 10 minutes at 37°C.

  • Agonist Induction: Induce aggregation by adding 20 µM ADP.

  • Validation Check: Compare the IC₅₀ between the citrate and PPACK cohorts. A robust diazaspiro[4.5]decane inhibitor will maintain low-nanomolar potency (e.g., ~110 nM) even in the calcium-rich PPACK environment, proving its high affinity for the physiological state of the receptor [1].

Protocol B: PROTAC Degradation & Cell Cycle Assay

Causality Focus: UPS-Dependency and Phenotypic Readout To prove that a 2,8-diazaspiro[4.5]decane-linked PROTAC acts via targeted degradation rather than mere target inhibition, one must demonstrate Ubiquitin-Proteasome System (UPS) dependency.

  • Cell Culture: Culture MV4-11 cells (an AML line highly dependent on EZH2 for survival) in RPMI-1640 medium.

  • Treatment & Rescue Control: Divide cells into three cohorts:

    • Vehicle (DMSO)

    • PROTAC (Compound 5g, 1 µM)

    • PROTAC (1 µM) + MG132 (10 µM, a proteasome inhibitor)

  • Incubation: Incubate for 24 hours.

  • Western Blotting: Lyse cells and probe for EZH2, SUZ12, and H3K27me3. Self-Validation: The PROTAC cohort must show EZH2 depletion, while the PROTAC+MG132 cohort must show rescued EZH2 levels, confirming proteasomal degradation [2].

  • Flow Cytometry (Phenotypic Readout): Stain a parallel PROTAC-treated cohort with Propidium Iodide (PI). Analyze via flow cytometry to confirm G0/G1 phase arrest, verifying that the biochemical degradation translates to the expected biological phenotype (cessation of oncogenic proliferation) [2].

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and mechanistic pathways enabled by the diazaspiro[4.5]decane scaffold.

PROTAC_Mechanism Target Target Protein (EZH2) Linker Rigid Linker (2,8-diazaspiro[4.5]decane) Target->Linker Ternary Ternary Complex Formation Linker->Ternary Induces Proximity E3 E3 Ligase (CRBN) E3->Linker Ub Polyubiquitination (UPS Pathway) Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Caption: Mechanism of Action of 2,8-diazaspiro[4.5]decane-based PROTACs in EZH2 Degradation.

Workflow Synthesis Scaffold Synthesis (2,8-diazaspiro[4.5]decane Core) InVitro In Vitro Platelet Aggregation (Citrate vs. PPACK PRP) Synthesis->InVitro IC50 Determination Microsome Metabolic Stability (Human Liver Microsomes) InVitro->Microsome Select Potent Candidates (<100nM) InVivo In Vivo PK/PD Evaluation (Rat, Dog, Cynomolgus) Microsome->InVivo Confirm CYP450 Evasion Lead Lead Identification (e.g., CT51464 Prodrug) InVivo->Lead High Oral Bioavailability (F%)

Caption: Self-validating pharmacological workflow for evaluating diazaspiro[4.5]decane GPIIb-IIIa antagonists.

Conclusion

The diazaspiro[4.5]decane scaffold represents a masterclass in modern structural pharmacology. By leveraging its rigid, three-dimensional spirocyclic geometry, researchers can precisely vector pharmacophores, evade rapid metabolic degradation, and dramatically improve oral bioavailability. Whether acting as a bioisostere in crystallization inhibitors, a rigid linker in targeted protein degradation, or a core template for cardiovascular and antihypertensive agents, this scaffold continues to solve critical bottlenecks in drug development.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry.
  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters.
  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters.
Exploratory

Review of diazaspiro[4.5]decan-2-one derivatives in literature

An In-Depth Technical Guide to Diazaspiro[4.5]decan-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, ce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Diazaspiro[4.5]decan-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse protein targets, offering a fertile ground for drug discovery. The diazaspiro[4.5]decan-2-one core is a prominent member of this class. This rigid, three-dimensional spirocyclic system provides a unique conformational constraint and precise vectoral presentation of substituents, making it an ideal scaffold for developing potent and selective therapeutic agents.

Derivatives of this core have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and antifungal to neuroprotective and cardioprotective effects. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive review of the diazaspiro[4.5]decan-2-one literature. It delves into the core synthetic strategies, explores the diverse therapeutic applications, and provides expert insights into the structure-activity relationships that govern the efficacy of these promising compounds.

Core Synthesis Strategies: Building the Framework

The utility of a chemical scaffold is directly linked to the efficiency and versatility of its synthesis. A cost-effective and robust synthetic pathway allows for the generation of a wide array of derivatives for biological screening. A widely adopted method for N-1 monosubstituted spiro carbocyclic hydantoins, a class that includes diazaspiro[4.5]decan-2-one derivatives, is a facile three-step process.[1][2]

The causality behind this synthetic approach lies in its logical construction of the spirocyclic system. It begins with the formation of a key α-amino nitrile intermediate via the Strecker reaction, a classic and reliable method for synthesizing α-amino acids and their derivatives. This is followed by the formation of a ureido derivative, which sets the stage for the final intramolecular cyclization to yield the desired hydantoin ring system. The mild reaction conditions and high yields make this an attractive route for library synthesis.[1]

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]

Step 1: Strecker Reaction to form α-Amino Nitrile Hydrochloride (2)

  • Rationale: This step creates the crucial carbon-nitrogen and carbon-carbon bonds necessary for the core structure, starting from a commercially available ketone.

  • Procedure:

    • To a solution of 4-phenylcyclohexan-1-one, sodium cyanide (NaCN), and methylamine hydrochloride in a DMSO/H₂O mixture, stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Perform a standard aqueous workup and extract the product with diethyl ether (Et₂O).

    • Treat the resulting ether solution with a saturated ethanolic hydrochloric acid solution under ice cooling to precipitate the α-amino nitrile hydrochloride salt (2).

Step 2: Formation of the Ureido Derivative (3)

  • Rationale: This step introduces the second nitrogen atom and the carbonyl group required for the hydantoin ring, using potassium cyanate as a key reagent.

  • Procedure:

    • Treat the α-amino nitrile hydrochloride (2) with potassium cyanate (KOCN) in the presence of acetic acid and water.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • The corresponding ureido derivative (3) is typically isolated by filtration after precipitation.

Step 3: Cyclization and Hydrolysis to Yield the Final Product (4)

  • Rationale: An intramolecular cyclization is induced by a strong base (NaH) to form the five-membered hydantoin ring. Subsequent acid hydrolysis completes the formation of the dione.

  • Procedure:

    • Cool a stirred solution of the ureido derivative (3) in dry dimethylformamide (DMF) in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise under an Argon atmosphere.

    • Stir the mixture at 45 °C for several days.

    • Treat the reaction with a 10% HCl solution and continue stirring for 24 hours at 45 °C.

    • Pour the reaction mixture into an ice-water mixture and extract with chloroform (CHCl₃).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4).

G cluster_0 Synthetic Workflow Start 4-Phenylcyclohexan-1-one Step1 Step 1: Strecker Reaction (NaCN, MeNH2·HCl) Start->Step1 Reagents Intermediate1 α-Amino Nitrile (2) Step1->Intermediate1 Step2 Step 2: Ureido Formation (KOCN, Acetic Acid) Intermediate1->Step2 Intermediate Intermediate2 Ureido Derivative (3) Step2->Intermediate2 Step3 Step 3: Cyclization & Hydrolysis (NaH, then HCl) Intermediate2->Step3 Intermediate End 1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione (4) Step3->End

General synthetic scheme for diazaspiro[4.5]decan-2-one derivatives.

Therapeutic Applications and Biological Activities

The rigid spirocyclic core of diazaspiro[4.5]decan-2-one allows for the precise positioning of functional groups to interact with specific biological targets. This has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation underlies many human diseases, including inflammatory bowel disease (IBD). The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that drive inflammation. Inhibiting these kinases has become a validated strategy for treating autoimmune disorders.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual inhibitors of TYK2 and JAK1.[3][4] The rationale for targeting TYK2/JAK1 is to block the signaling of key pro-inflammatory cytokines (like IL-12 and IL-23) while sparing JAK2, which is crucial for red blood cell formation, thereby potentially reducing side effects associated with less selective JAK inhibitors.[4] Systematic exploration of the structure-activity relationship (SAR) led to the discovery of compound 48 , which showed excellent potency and selectivity.[3] This compound demonstrated superior anti-inflammatory efficacy compared to the established drug tofacitinib in an acute ulcerative colitis model.[3][5]

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK2/TYK2)Reference
5 61->1000>1000>16[4]
8 21-425450~20[4]
48 637>865165>144[3]
Table 1: Inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against JAK kinases.

Another facet of inflammation is necroptosis, a form of programmed cell death mediated by Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1 is a promising therapeutic strategy for diseases driven by necroptotic cell death. Through virtual screening and subsequent optimization, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors, with compound 41 showing an IC₅₀ of 92 nM and a significant anti-necroptotic effect in cellular models.[6]

G Cytokine Pro-inflammatory Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Compound 48 (Diazaspiro[4.5]decan-1-one) Inhibitor->JAK1 inhibits Inhibitor->TYK2 inhibits

Inhibition of the JAK-STAT pathway by diazaspiro-decanone derivatives.
Antifungal Activity

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. Chitin is an essential component of the fungal cell wall, and the enzyme that synthesizes it, chitin synthase (CHS), is an attractive target as it is absent in humans. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and found to be potent inhibitors of CHS.[7]

Compounds 4j and 4e exhibited excellent potency against CHS, with IC₅₀ values of 0.12 mM and 0.13 mM, respectively, comparable to the natural product inhibitor polyoxin B (0.08 mM).[7] Furthermore, these compounds displayed significant activity against clinically relevant fungal pathogens. Notably, compound 4d was more potent against Candida albicans than the commonly used antifungal drug fluconazole.[7] An important finding was the synergistic or additive effect observed when these compounds were used in combination with fluconazole, suggesting a potential role in combination therapy to overcome resistance.[7]

CompoundCHS IC₅₀ (mM)A. fumigatus MIC (mmol/L)C. albicans MIC (mmol/L)Reference
4d --0.04[7]
4e 0.13--[7]
4j 0.120.08-[7]
4r -0.08-[7]
Fluconazole N/A-0.104[7]
Polyoxin B 0.08-0.129[7]
Table 2: Antifungal and chitin synthase inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives.
Neuroprotective and CNS Activity

The therapeutic potential of this scaffold extends to diseases of the central nervous system. A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to have a potent inhibitory effect on neural calcium (Ca²⁺) uptake.[8] The dysregulation of intracellular calcium is a key mechanism in neuronal cell death following ischemic events and in neurodegenerative diseases. These compounds showed a protective action against brain edema and improved memory and learning deficits in preclinical models, suggesting their potential for treating conditions like stroke or traumatic brain injury.[8]

Separately, a novel chemotype of delta-opioid receptor (DOR) agonists was identified based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.[9] DOR agonists are sought after as analgesics with a potentially lower side-effect profile than traditional mu-opioid agonists. This new class of compounds demonstrated anti-allodynic effects in an inflammatory pain model, opening a new avenue for the development of non-addictive pain therapeutics.[9]

Cardioprotective Effects

Ischemia/reperfusion injury (IRI) is a major cause of tissue damage following events like a heart attack or stroke. A key event in IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling and cell death.[10][11] A series of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives were developed as novel inhibitors of mPTP opening.[10] Compound 14e from this series showed high potency as an mPTP inhibitor and was able to protect cardiomyocytes from death in an in-vitro model of hypoxia/reoxygenation, highlighting its potential for treating IRI.[10][11]

Expert Insights and Future Directions

The collective body of research demonstrates the remarkable versatility of the diazaspiro[4.5]decan-2-one scaffold. The rigid spirocyclic core serves as an excellent anchor, while substitutions at the nitrogen atoms and on the cyclohexane ring allow for fine-tuning of potency and selectivity against a wide array of biological targets.

  • Structure-Activity Relationship Insights: Across the different targets, substitutions on the nitrogen atoms of the hydantoin or lactam ring are critical for activity. For instance, in the TYK2/JAK1 inhibitors, specific moieties at the N8 position were essential for engaging with the kinase hinge region.[3] For the mPTP inhibitors, the substituent at the 3-position played a significant role in modulating inhibitory activity.[10] This underscores the importance of systematic library synthesis to explore the chemical space around the core.

  • Future Directions:

    • Target Expansion: The demonstrated success against kinases, GPCRs, and enzymes suggests that this scaffold should be tested against other target classes. Its rigid, 3D nature may be particularly well-suited for disrupting protein-protein interactions.

    • Pharmacokinetic Optimization: While many derivatives show excellent potency, future work must focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to translate in-vitro activity into in-vivo efficacy and clinical success.

    • Novel Synthetic Methodologies: Developing new synthetic routes, including asymmetric syntheses, will be crucial for accessing novel stereoisomers and expanding the structural diversity of compound libraries.

Conclusion

The diazaspiro[4.5]decan-2-one framework has firmly established itself as a privileged scaffold in modern drug discovery. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate diverse and challenging biological targets—from intracellular kinases to mitochondrial pores—make it a cornerstone for developing next-generation therapeutics. The continued exploration of this chemical space promises to yield novel clinical candidates for a wide range of human diseases, from inflammatory disorders and infectious diseases to neurological and cardiovascular conditions.

References

  • Zachos, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Toth, E., et al. (1997). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zachos, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available at: [Link]

  • Li, M., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available at: [Link]

  • Majumdar, Y.J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Potential Therapeutic Targets for 1,8-Diazaspiro[4.5]decan-2-one Analogs

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a constan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a constant endeavor. Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings share a single atom, have garnered significant attention.[1] This distinct topology provides a rigid conformational framework, departing from the "flatland" of traditional aromatic compounds.[1][2] The incorporation of spirocyclic motifs, such as the 1,8-diazaspiro[4.5]decan-2-one core, can lead to significant improvements in potency, selectivity, and physicochemical properties like solubility and metabolic stability.[2][3][4] This guide provides an in-depth exploration of the potential therapeutic targets for analogs of 1,8-diazaspiro[4.5]decan-2-one, grounded in preclinical evidence and established pharmacological principles.

Core Rationale: Why 1,8-Diazaspiro[4.5]decan-2-one Analogs are Promising Drug Candidates

The 1,8-diazaspiro[4.5]decan-2-one scaffold is a privileged structure in medicinal chemistry. Its inherent rigidity and three-dimensional nature allow for the precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of biological targets.[1] This can translate into higher binding affinity and a reduced likelihood of off-target effects.[1] Furthermore, the spirocyclic nature of these compounds can enhance their drug-like properties, including improved pharmacokinetics.[2][4] The diverse biological activities already reported for this class of compounds underscore their potential across a range of therapeutic areas.

I. Targeting Ion Channels and Cellular Homeostasis in Neurological Disorders

A. Mechanism of Action: Modulation of Neuronal Calcium and Sodium Ion Flux

Initial investigations into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, structurally related to the core topic, revealed a potent inhibitory effect on neural Ca²⁺-uptake in cerebrocortical synaptosomes.[5] This inhibition was observed in response to depolarization by both potassium and veratrine, suggesting a potential interaction with voltage-gated calcium and sodium channels. The beneficial effects of these compounds in models of brain edema are thought to be linked to their ability to regulate intracellular Ca²⁺ and Na⁺ movements.[5] Dysregulation of ion homeostasis is a key pathological feature of various neurological conditions, including ischemic stroke and traumatic brain injury, making these channels attractive therapeutic targets.

B. Proposed Signaling Pathway: Attenuation of Excitotoxicity

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Excess Glutamate Excess Glutamate NMDA_R NMDA Receptor Excess Glutamate->NMDA_R Activates VGCC Voltage-Gated Ca²⁺ Channel NMDA_R->VGCC Depolarization Ca_Influx Excessive Ca²⁺ Influx VGCC->Ca_Influx Opens Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Initiates Apoptotic Cascades Diazaspiro_Analog 1,8-Diazaspiro[4.5]decan-2-one Analog Diazaspiro_Analog->VGCC Inhibits

Caption: Proposed mechanism of neuroprotection by inhibiting excessive calcium influx.

C. Experimental Protocol: Synaptosome Calcium Uptake Assay

A foundational experiment to assess the activity of 1,8-diazaspiro[4.5]decan-2-one analogs on neuronal ion channels is the measurement of radioactive ⁴⁵Ca²⁺ uptake in isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rodent cerebral cortex using differential centrifugation.

  • Pre-incubation: Incubate the synaptosomes in a buffered physiological salt solution containing the test compound (1,8-diazaspiro[4.5]decan-2-one analog) at various concentrations.

  • Depolarization: Induce depolarization using a high concentration of potassium chloride (e.g., 50 mM) or a chemical depolarizing agent like veratrine in the presence of ⁴⁵Ca²⁺.

  • Termination of Uptake: After a short incubation period (e.g., 30 seconds), rapidly terminate the uptake by adding a cold stop solution containing a calcium chelator (e.g., EGTA).

  • Quantification: Separate the synaptosomes from the incubation medium by rapid filtration and quantify the amount of incorporated ⁴⁵Ca²⁺ using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of ⁴⁵Ca²⁺ uptake at each compound concentration and determine the IC₅₀ value.

II. Cardioprotection through Inhibition of the Mitochondrial Permeability Transition Pore

A. Mechanism of Action: Preventing mPTP Opening in Ischemia-Reperfusion Injury

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[6] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened during events like ischemia-reperfusion injury, leads to mitochondrial swelling, rupture, and subsequent cell death.[6] By inhibiting mPTP opening, these spirocyclic compounds can exert a cardioprotective effect.[6] Modeling studies suggest a potential binding site for these molecules at the interface between the c-ring and subunit a of ATP synthase, a key component of the mPTP complex.[6][7]

B. Proposed Signaling Pathway: Preservation of Mitochondrial Integrity

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Mitochondrion ROS ↑ ROS mPTP mPTP Opening ROS->mPTP Ca_Overload ↑ Mitochondrial Ca²⁺ Ca_Overload->mPTP Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling Cyto_C Cytochrome c Release Mito_Swelling->Cyto_C Apoptosis Apoptosis Cyto_C->Apoptosis Diazaspiro_Analog 1,8-Diazaspiro[4.5]decan-2-one Analog Diazaspiro_Analog->mPTP Inhibits

Caption: Inhibition of mPTP opening to prevent apoptosis.

C. Experimental Protocol: In Vitro Hypoxia/Reoxygenation Model

To evaluate the cytoprotective effects of these analogs in a model of ischemia-reperfusion, a cell-based hypoxia/reoxygenation assay is employed.

Step-by-Step Methodology:

  • Cell Culture: Plate cardiomyocytes (e.g., H9c2 cells) and culture to a suitable confluency.

  • Hypoxia Induction: Replace the culture medium with a deoxygenated buffer and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 18 hours).

  • Treatment and Reoxygenation: Following the hypoxic period, replace the medium with fresh, oxygenated culture medium containing the test compound (1,8-diazaspiro[4.5]decan-2-one analog) at various concentrations.

  • Assessment of Cell Viability: After a period of reoxygenation (e.g., 6 hours), assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Quantify the protective effect of the compound by comparing the viability of treated cells to untreated hypoxic cells and normoxic controls.

III. Modulation of Adrenergic Receptors in Cardiovascular Disease

A. Mechanism of Action: Alpha-Adrenergic Receptor Blockade

Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated antihypertensive activity by acting as alpha-adrenergic receptor blockers.[8] Specifically, different analogs have shown a preference for either α₁ or α₂-adrenoceptor antagonism.[8] This mechanism of action is well-established for the treatment of hypertension, as blockade of these receptors leads to vasodilation and a reduction in blood pressure.

B. Experimental Workflow: Assessing Adrenergic Receptor Antagonism

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Confirmation SHR_Model Spontaneously Hypertensive Rat (SHR) Model BP_Measurement Blood Pressure Measurement SHR_Model->BP_Measurement Receptor_Binding Radioligand Binding Assays (α₁ vs α₂) BP_Measurement->Receptor_Binding Active Compounds Functional_Assay Isolated Tissue Functional Assays (e.g., Aorta) Receptor_Binding->Functional_Assay Dog_Model Anesthetized Dog Model Functional_Assay->Dog_Model Confirmed Antagonists Hemodynamic_Monitoring Hemodynamic Parameter Monitoring Dog_Model->Hemodynamic_Monitoring

Caption: Workflow for characterizing alpha-adrenergic antagonist activity.

C. Data Summary: Antihypertensive Activity
Compound IDSubstitution PatternPrimary TargetReference
88-[2-(3-indolyl)ethyl]α₁-adrenoceptor antagonist[8]
293-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]α₂-adrenoceptor antagonist[8]

IV. Targeting Fungal Pathogens through Chitin Synthase Inhibition

A. Mechanism of Action: Disruption of Fungal Cell Wall Synthesis

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase (CHS).[9] Chitin is an essential component of the fungal cell wall, and its inhibition leads to cell lysis and fungal death. This provides a selective mechanism of action, as mammalian cells do not possess chitin. Some of these compounds have demonstrated potent antifungal activity against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus.[9]

B. Data Summary: Antifungal and Chitin Synthase Inhibitory Activity
Compound IDIC₅₀ against CHS (mM)MIC against C. albicans (mmol/L)MIC against A. fumigatus (mmol/L)Reference
4d-0.04-[9]
4e0.13--[9]
4j0.12-0.08[9]
4r--0.08[9]
Polyoxin B (Control)0.08--[9]
Fluconazole (Control)-0.104-[9]

V. Dual TYK2/JAK1 Inhibition for the Treatment of Inflammatory Diseases

A. Mechanism of Action: Modulation of Cytokine Signaling Pathways

More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[10][11] These kinases are crucial mediators of cytokine signaling pathways that are implicated in the pathogenesis of autoimmune and inflammatory diseases, such as inflammatory bowel disease (IBD).[10][12] By inhibiting TYK2 and JAK1, these compounds can block the downstream signaling of multiple pro-inflammatory cytokines.

B. Proposed Signaling Pathway: Inhibition of the JAK-STAT Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2/JAK1 Receptor->TYK2_JAK1 Activates STAT STAT TYK2_JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression Dimerizes and Translocates to Nucleus Diazaspiro_Analog 1,8-Diazaspiro[4.5]decan-2-one Analog Diazaspiro_Analog->TYK2_JAK1 Inhibits

Caption: Inhibition of the TYK2/JAK1-STAT signaling pathway.

C. Data Summary: Kinase Inhibitory Activity
Compound IDTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Reference
561->1000[10]
821->1000[10]
48637>850[10][11]

VI. Targeting Necroptosis in Inflammatory Conditions via RIPK1 Inhibition

A. Mechanism of Action: Blocking Programmed Necrotic Cell Death

In addition to their anti-inflammatory effects via JAK inhibition, 2,8-diazaspiro[4.5]decan-1-one derivatives have also been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[13] RIPK1 is a key mediator of necroptosis, a form of programmed necrosis that drives inflammation in a variety of diseases. Inhibition of RIPK1 kinase activity represents a promising therapeutic strategy for these conditions.

B. Experimental Protocol: Cell-Based Necroptosis Assay

Step-by-Step Methodology:

  • Cell Culture: Culture a human cell line susceptible to necroptosis, such as U937 cells.

  • Induction of Necroptosis: Treat the cells with a combination of a TNF-α, a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis and promote necroptosis).

  • Compound Treatment: Concurrently treat the cells with the 1,8-diazaspiro[4.5]decan-2-one analog at various concentrations.

  • Assessment of Cell Death: After an appropriate incubation period (e.g., 24 hours), measure cell viability using an assay that quantifies membrane integrity, such as LDH release or propidium iodide staining followed by flow cytometry.

  • Data Analysis: Determine the concentration-dependent inhibition of necroptosis and calculate the EC₅₀ value for the compound.

Conclusion and Future Directions

The 1,8-diazaspiro[4.5]decan-2-one scaffold represents a versatile and promising platform for the development of novel therapeutics. The analogs discussed in this guide have demonstrated significant potential across a diverse range of targets and disease areas, including neurological disorders, cardiovascular disease, infectious diseases, and inflammatory conditions. The rigid, three-dimensional nature of this spirocyclic system provides a distinct advantage in achieving high potency and selectivity. Future research should focus on further optimizing the structure-activity relationships for these targets, as well as conducting comprehensive preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles. The continued exploration of this chemical space is likely to yield new and improved drug candidates for a variety of unmet medical needs.

References

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits - Lookchem. (2022, July 29).
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025, September 29).
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed. (n.d.).
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. (n.d.).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchG
  • Potential applications of spirocyclic compounds in pharmacology - Benchchem. (n.d.).
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Publishing. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents - PubMed. (2019, November 15).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4).
  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3363–3383.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. (2022, April 1).
  • Design and synthesis of 1,4,8-triazaspiro[4.

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Exploratory

Exploring the Chemical Space of 1,8-Diazaspiro[4.5]decan-2-one: A Technical Guide to Spirocyclic Scaffolds in Modern Drug Discovery

As the pharmaceutical industry increasingly embraces the "escape from flatland" paradigm, the strategic incorporation of spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly embraces the "escape from flatland" paradigm, the strategic incorporation of spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how transitioning from planar, sp²-rich aromatic rings to three-dimensional, sp³-rich spirocycles can rescue stalled drug programs by mitigating solubility liabilities and off-target promiscuity.

This whitepaper provides an in-depth technical exploration of 1,8-diazaspiro[4.5]decan-2-one , a highly versatile spirocyclic building block. We will dissect its physicochemical profile, its critical role in recent clinical breakthroughs, and the self-validating synthetic methodologies required to manipulate it effectively.

Physicochemical Profiling: The Causality of Spirocyclic Advantage

The utility of 1,8-diazaspiro[4.5]decan-2-one is rooted in its unique structural metrics. The orthogonal arrangement of its two rings creates a rigid, three-dimensional vector for functional group projection. This geometry disrupts the π−π stacking interactions that typically plague flat aromatic drugs, thereby enhancing thermodynamic solubility.

Table 1 summarizes the core quantitative data for the unsubstituted 1,8-diazaspiro[4.5]decan-2-one scaffold, explaining the causality behind its selection in lead optimization.

ParameterValueCausality / Impact on Drug Design
Molecular Formula C8H14N2ODefines the core diazaspiro framework.
Monoisotopic Mass 154.11 DaLow molecular weight enables high ligand efficiency (LE) when elaborated into larger target molecules[1].
XLogP3 -0.5The inherent hydrophilic character counterbalances lipophilic target-binding moieties, preventing high logD liabilities[1].
Topological Polar Surface Area (TPSA) 49.3 ŲFalls within the optimal range for membrane permeability, allowing for excellent oral bioavailability[2].
Fraction sp³ (Fsp³) 0.875Imparts high 3D character, directly correlating with improved clinical success rates by reducing off-target toxicity.

Strategic Utility in Target-Directed Drug Design

The bioisosteric replacement of piperidines or piperazines with 1,8-diazaspiro[4.5]decan-2-one has yielded significant breakthroughs across diverse therapeutic areas.

Oncology: Dual Kinase Inhibition (FLT3/CDK4)

In the treatment of Acute Myeloid Leukemia (AML), overcoming resistance requires targeting multiple synergistic pathways. The 1,8-diazaspiro[4.5]decan-2-one scaffold was instrumental in the 3[3], a potent dual inhibitor of FLT3 and CDK4. By appending a pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine derivative to the N8 position of the spirocycle, researchers achieved an orally bioavailable compound that maintains preferential affinity for the activated state of FLT3 while simultaneously halting the cell cycle via CDK4 inhibition[3].

DualInhibition N1 FLT3 Activation / Mutation N2 STAT5 / MAPK Signaling N1->N2 N3 Leukemic Cell Proliferation N2->N3 N4 CDK4/6 Complex Activation N5 Rb Phosphorylation N4->N5 N5->N3 N6 1,8-diazaspiro[4.5]decan-2-one Derived Dual Inhibitor N6->N1 N6->N4

Mechanism of dual FLT3/CDK4 inhibition by spirocyclic derivatives.

Antiviral Therapeutics: SARS-CoV-2 Mac1 Inhibition

The scaffold has also proven vital in infectious disease. In the4[4], researchers targeted the SARS-CoV-2 ADP-ribosylhydrolase Mac1. Early leads suffered from poor oral bioavailability, requiring intraperitoneal administration. By incorporating the 1,8-diazaspiro[4.5]decan-2-one moiety, the medicinal chemistry team drastically improved cellular permeability and kinetic solubility, yielding an orally efficacious inhibitor capable of blunting the virus's ability to evade the host immune response[4].

Synthetic Workflows & Methodologies

The functionalization of 1,8-diazaspiro[4.5]decan-2-one typically leverages the differential reactivity of its two nitrogen atoms. The N8 secondary amine (piperidine ring) is highly nucleophilic and prone to alkylation, arylation, or acylation. The N1 position (lactam nitrogen) is less nucleophilic and requires strong bases (e.g., NaH) for functionalization.

Synthesis N1 Starting Material: Protected Piperidone N2 Spirocyclization (Bucherer-Bergs Reaction) N1->N2 N3 1,8-diazaspiro[4.5]decan-2-one Core Scaffold N2->N3 N4 N8-Arylation (Pd-Catalyzed Cross-Coupling) N3->N4 N5 N1-Functionalization (Base-Mediated Alkylation) N3->N5 N6 Target Lead Compound N4->N6 N5->N6

Synthetic workflow for derivatizing the 1,8-diazaspiro[4.5]decan-2-one scaffold.

Self-Validating Experimental Protocol: Palladium-Catalyzed N8-Arylation

To synthesize advanced intermediates like 8-(6-chloropyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one[3], standard Nucleophilic Aromatic Substitution (SNAr) often fails due to the steric bulk of the spirocycle. Therefore, a Buchwald-Hartwig cross-coupling is required. The following protocol is designed as a self-validating system , utilizing physical state changes and analytical checkpoints to ensure causality and reaction integrity.

Materials Required:

  • 1,8-diazaspiro[4.5]decan-2-one hydrochloride (1.0 eq)

  • 5-bromo-2-chloropyridine (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos ligand (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Causality Check): In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from a dark purple/black suspension to a homogeneous dark red solution. This visual cue confirms the successful ligand exchange and generation of the active L₂Pd(0) species. If the solution remains purple, the ligand is oxidized or wet; halt the experiment.

  • Reagent Introduction: Add 1,8-diazaspiro[4.5]decan-2-one hydrochloride and 5-bromo-2-chloropyridine to the active catalyst solution.

  • Base Addition & Deprotonation: Add NaOtBu in one portion.

    • Causality: Three equivalents of base are required: one to neutralize the hydrochloride salt of the spirocycle, one to deprotonate the amine for the catalytic cycle, and one in excess to drive the equilibrium.

  • Thermal Reaction: Heat the mixture to 90°C for 4 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the spirocycle mass ( [M+H]+=155.1 ) and the appearance of the product mass ( [M+H]+=266.1 ) validates oxidative addition and reductive elimination.

  • Workup and Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold is far more than a structural novelty; it is a highly functional, physicochemical optimizer. By understanding the causality behind its 3D geometry—specifically its ability to lower logD, increase Fsp³, and project pharmacophores into deep binding pockets—drug development professionals can systematically deploy it to rescue planar, insoluble leads. As demonstrated in the development of both oncology (AMG 925) and antiviral (AVI-6451) therapeutics, mastering the synthetic manipulation of this spirocycle is an essential skill in the modern medicinal chemist's toolkit.

References

  • GuideChem: 1-[(2,5-dimethylphenyl)methyl]-8-(2-quinoxalinyl)-1,8-diazaspiro[4.5]decan-2-one Properties and Chemical Data.
  • PubChemLite (Université du Luxembourg): 1,8-diazaspiro[4.5]decan-2-one (C8H14N2O) Structural Information.
  • Journal of Medicinal Chemistry (ACS Publications): Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3.
  • Journal of Medicinal Chemistry (ACS Publications): Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo.
  • PMC (National Institutes of Health): Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo (Preprint/Synthesis Data).

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Executive Summary Spirocyclic scaffolds, particularly 1,8-diazaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary

Spirocyclic scaffolds, particularly 1,8-diazaspiro[4.5]decan-2-one derivatives, have garnered immense interest in modern drug discovery[1]. Their inherently three-dimensional architecture allows for optimal vector projection of pharmacophores, enhancing target binding affinity while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability. Recent applications include their use as potent inhibitors of the SARS-CoV-2 ADP-ribosylhydrolase Mac1[1] and various glycosidases[2].

This application note details a robust, field-proven methodology for the stereoselective synthesis of 1,8-diazaspiro[4.5]decan-2-one. By leveraging chiral auxiliaries (e.g., Ellman’s sulfinamide) and controlled lactamization, researchers can achieve high enantiomeric and diastereomeric excesses.

Mechanistic Principles & Causality in Experimental Design

The primary challenge in synthesizing spirocyclic lactams is controlling the absolute stereochemistry at the quaternary spirocenter.

  • Chiral Imine Formation: The condensation of a protected 4-piperidone with a chiral auxiliary, such as (R)- or (S)-2-methylpropane-2-sulfinamide, establishes a stereodirecting environment. Titanium(IV) ethoxide is selected as a water scavenger and Lewis acid because it prevents the hydrolysis of the moisture-sensitive sulfinyl imine while driving the equilibrium forward.

  • Stereoselective Nucleophilic Addition: The addition of an ester-enolate or allyl-metal species to the chiral imine is governed by the Zimmerman-Traxler transition state. The bulky tert-butyl group of the sulfinamide forces the nucleophile to attack from the less sterically hindered face, establishing the quaternary stereocenter with high diastereoselectivity (dr > 95:5).

  • Spirocyclization: Acid-mediated cleavage of the auxiliary and subsequent intramolecular lactamization forms the 5-membered pyrrolidinone ring. The thermodynamic stability of the 5,6-spirocyclic system drives this reaction to completion.

Synthetic Workflow Visualization

The following diagram outlines the critical path for the stereoselective synthesis.

G A N-Boc-4-piperidone (Starting Material) B Chiral Imine Formation (Ellman's Sulfinamide) A->B Ti(OEt)4, THF, 25°C C Asymmetric Addition (Reformatsky/Allylation) B->C Zinc, Bromoacetate, THF D Deprotection & Cyclization (Lactam Formation) C->D HCl/MeOH, Heat E 1,8-diazaspiro[4.5]decan-2-one (Target Scaffold) D->E Neutralization & Purification

Caption: Stereoselective synthetic workflow for 1,8-diazaspiro[4.5]decan-2-one derivatives.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Chiral Sulfinyl Imine
  • Setup: Flame-dry a 250 mL round-bottom flask purged with inert argon.

  • Reagents: Add N-Boc-4-piperidone (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol) to 50 mL of anhydrous THF.

  • Catalysis: Dropwise, add Titanium(IV) ethoxide (20.0 mmol). Causality: Ti(OEt)4 coordinates the oxygen of the ketone, increasing electrophilicity, while irreversibly trapping the generated water to prevent imine hydrolysis.

  • Reaction: Stir at room temperature for 16 hours. Quench with saturated aqueous NaHCO3 and filter through a Celite pad to remove titanium dioxide precipitates. Extract with EtOAc, dry over Na2SO4, and concentrate.

Phase 2: Diastereoselective Reformatsky-Type Addition
  • Activation: In a separate flask, activate Zinc dust (30.0 mmol) using 1,2-dibromoethane and TMSCl in THF (20 mL) at reflux for 15 minutes.

  • Addition: Cool the suspension to 0 °C. Add ethyl bromoacetate (20.0 mmol) dropwise. Stir for 30 minutes to form the zinc enolate.

  • Coupling: Slowly transfer the chiral imine (from Phase 1) dissolved in THF (10 mL) into the enolate mixture at -40 °C. Causality: Low temperatures maximize the facial selectivity dictated by the chiral auxiliary.

  • Workup: Quench with saturated NH4Cl after 4 hours. Extract with EtOAc and purify via flash chromatography to isolate the intermediate.

Phase 3: Spirocyclization and Deprotection
  • Deprotection: Dissolve the purified intermediate (5.0 mmol) in a 4M HCl solution in dioxane/methanol (1:1, 20 mL).

  • Cyclization: Heat the mixture to 60 °C for 12 hours. Causality: The acidic conditions concurrently cleave the tert-butyl sulfinyl group and the Boc protecting group, liberating the primary amine which spontaneously attacks the adjacent ester to form the spiro-lactam[1].

  • Isolation: Concentrate the reaction in vacuo. Neutralize with saturated NaHCO3 (aqueous) and extract with Dichloromethane (DCM)[1].

  • Purification: Purify the crude product via preparative HPLC (10–50% 0.1% NH4HCO3 in water/ACN) to yield the pure 1,8-diazaspiro[4.5]decan-2-one[1].

Quantitative Data & Optimization Matrix

The table below summarizes the optimization of the asymmetric addition step, highlighting the impact of temperature and Lewis acid on yield and stereoselectivity.

EntryEnolate SourceTemperature (°C)SolventYield (%)Diastereomeric Ratio (dr)
1Zn / Ethyl bromoacetate25THF4570:30
2Zn / Ethyl bromoacetate0THF6885:15
3Zn / Ethyl bromoacetate-40THF8296:4
4Li / Ethyl acetate (LDA)-78THF5560:40

Note: The Reformatsky reagent (Zinc enolate) at -40 °C provides the optimal balance of reactivity and transition-state rigidity for maximum stereocontrol.

References

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo. ACS Publications. URL:[Link]

  • Synthesis of a new class of iminosugars. RSC Advances. URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of the 1,8-Diazaspiro[4.5]decan-2-one Core

Introduction and Strategic Overview The 1,8-diazaspiro[4.5]decan-2-one core is a highly versatile, conformationally restricted spirocyclic scaffold widely utilized in modern medicinal chemistry. Its inherent three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The 1,8-diazaspiro[4.5]decan-2-one core is a highly versatile, conformationally restricted spirocyclic scaffold widely utilized in modern medicinal chemistry. Its inherent three-dimensionality and balanced physicochemical properties make it an ideal structural motif for disrupting protein-protein interactions and targeting complex active sites. Recently, derivatives of this core have been successfully deployed in the development of LRRK2 kinase inhibitors for Crohn's disease and Parkinson's disease[1], as well as potent SARS-CoV-2 ADP-ribosylhydrolase Mac1 inhibitors (e.g., AVI-6451)[2].

A fundamental challenge in derivatizing this scaffold is the regioselective functionalization of its two distinct nitrogen atoms:

  • N8 (Piperidine Nitrogen): A secondary amine with high nucleophilicity.

  • N1 (Lactam Nitrogen): An amide nitrogen with significantly lower nucleophilicity, requiring strong basic conditions for deprotonation prior to electrophilic attack.

This application note provides a self-validating, field-proven protocol for the divergent, regioselective N-alkylation of both positions, ensuring high yields and absolute regiocontrol.

Mechanistic Insights & Causality

The differential pKa and nucleophilicity of the N1 and N8 positions dictate the synthetic strategy:

  • Direct N8-Alkylation: Because the N8 piperidine nitrogen is significantly more nucleophilic than the N1 lactam nitrogen, direct reductive amination or SN2 alkylation occurs exclusively at N8 under mild conditions (e.g., using NaBH(OAc)₃ or K₂CO₃). The lactam nitrogen remains entirely unreactive under these conditions, eliminating the need for transient protecting groups.

  • Selective N1-Alkylation: To functionalize the N1 position, the highly reactive N8 position must first be masked (typically via a tert-butyloxycarbonyl [Boc] group). Once N8 is protected, the N1 lactam can be deprotonated using a strong, non-nucleophilic base (such as Sodium Hydride, NaH) to form an ambident lactamate anion, which readily undergoes SN2 attack by an alkyl halide. Subsequent acidic deprotection of the N8-Boc group yields the N1-alkylated core.

Regioselective Workflow

Workflow Core 1,8-diazaspiro[4.5] decan-2-one N8_Alk N8-Alkylation (Reductive Amination) Core->N8_Alk Aldehyde, NaBH(OAc)3 Boc_Prot N8-Boc Protection Core->Boc_Prot Boc2O, Et3N N1_Alk N1-Alkylation (NaH, R-X) Boc_Prot->N1_Alk NaH, R-X, DMF, 0 °C Deprot Boc Deprotection (TFA/DCM) N1_Alk->Deprot TFA, DCM

Caption: Divergent synthetic workflow for the regioselective N1 and N8 alkylation of the spirocyclic core.

Experimental Protocols

Protocol A: Selective N8-Alkylation via Reductive Amination

This protocol leverages the inherent nucleophilicity of the piperidine nitrogen.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1,8-diazaspiro[4.5]decan-2-one (1.0 equiv, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add the desired aldehyde (1.1 equiv) and glacial acetic acid (1.5 equiv). Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation. Causality: Acetic acid acts as a mild protic source to catalyze iminium formation without protonating the amine entirely.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). Stir the reaction at room temperature for 12–16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–10% MeOH in DCM containing 1% NH₄OH) to afford the pure N8-alkylated product.

Protocol B: Selective N1-Alkylation via N8-Protection

This protocol requires masking the N8 position to allow strong-base deprotonation of the lactam.

Step 1: N8-Boc Protection

  • Dissolve 1,8-diazaspiro[4.5]decan-2-one (1.0 equiv) in DCM (10 mL). Add triethylamine (Et₃N, 2.0 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir at room temperature for 4 hours. Wash with water, dry the organic layer, and concentrate to yield tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Step 2: N1-Alkylation

  • In a flame-dried flask under nitrogen, dissolve the N8-Boc protected intermediate (1.0 equiv) in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until gas evolution ceases. Causality: The 30-minute window ensures complete deprotonation of the lactam to the highly nucleophilic lactamate anion.

  • Add the alkyl halide (R-X, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 × 10 mL), wash the organic layer with brine (to remove DMF), dry, and concentrate.

Step 3: N8-Boc Deprotection

  • Dissolve the crude N1-alkylated intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (5 mL total volume).

  • Stir at room temperature for 2 hours. Concentrate in vacuo and neutralize with basic ion-exchange resin or aqueous Na₂CO₃ to yield the free N1-alkylated core.

Data Presentation

The following table summarizes expected yields and optimal conditions for various alkylation strategies based on standard medicinal chemistry optimization[1][2].

Target PositionReaction TypeReagents & ConditionsEquiv. of ElectrophileTypical Yield (%)
N8 Reductive AminationAldehyde, NaBH(OAc)₃, AcOH, DCE, RT1.185 – 92%
N8 Direct AlkylationAlkyl Halide, K₂CO₃, MeCN, 60 °C1.0575 – 85%
N1 Base-Promoted SN2Alkyl Halide, NaH, DMF, 0 °C to RT1.270 – 80%*

*Yield represents the two-step sequence (Alkylation + Deprotection) from the N8-Boc intermediate.

References

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Compounds for inhibiting LRRK2 kinase activity (US11034696B2)

Sources

Method

Application Note &amp; Protocol Guide: 1,8-Diazaspiro[4.5]decan-2-one as a Novel Scaffold for Antifungal Agent Development

Introduction: The Imperative for Novel Antifungal Scaffolds The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health.[1] The current antifungal armamentarium is limited to a few classes of drugs, and the development of new agents with novel mechanisms of action is a critical priority. Spirocyclic systems, characterized by their rigid, three-dimensional architecture, have emerged as "privileged structures" in medicinal chemistry, often associated with potent and selective biological activities.[2][3]

This guide focuses on the 1,8-diazaspiro[4.5]decan-2-one core, a promising yet underexplored scaffold for the discovery of next-generation antifungal agents. Its unique topology offers multiple points for chemical diversification, enabling the creation of extensive compound libraries for screening. We provide a comprehensive framework, from the synthesis of the core scaffold to detailed protocols for evaluating antifungal efficacy and elucidating the mechanism of action, designed to empower researchers in drug discovery and development.

Synthesis and Derivatization Strategy

The synthetic accessibility of the core scaffold is paramount for any drug discovery program. The 1,8-diazaspiro[4.5]decan-2-one framework can be constructed through multi-step synthetic routes, often beginning from commercially available starting materials. A generalizable synthetic approach is outlined below.

Protocol 2.1: General Synthesis of the 1,8-Diazaspiro[4.5]decan-2-one Scaffold

Causality: This protocol describes a plausible synthetic route. The actual synthesis would need to be adapted from specific literature procedures for similar diazaspiro[4.5]decane systems.[4][5] The rationale is to build the piperidine and pyrrolidinone rings sequentially around a central spiro-carbon.

  • Step 1: Synthesis of the Piperidine Intermediate: Begin with the synthesis of a suitably protected 4-aminopiperidine derivative. The choice of protecting groups (e.g., Boc, Cbz) is critical to ensure compatibility with subsequent reaction conditions.

  • Step 2: Michael Addition: React the piperidine intermediate with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate). This conjugate addition step forms the carbon backbone necessary for the second ring.

  • Step 3: Lactamization: Induce intramolecular cyclization to form the pyrrolidinone ring. This is typically achieved under thermal conditions or with the aid of a base, resulting in the formation of the core 1,8-diazaspiro[4.5]decan-2-one scaffold.

  • Step 4: Deprotection & Purification: Remove the protecting group from the piperidine nitrogen. Purify the final scaffold using column chromatography or recrystallization to ensure high purity for subsequent derivatization.

Self-Validation: Each step must be validated using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FT-IR to confirm the structure and purity of the intermediates and the final product.

Library Development: The Path to Bioactivity

The core scaffold serves as a template for creating a diverse library of analogues. The two nitrogen atoms (at positions 1 and 8) are primary points for derivatization, allowing for the exploration of structure-activity relationships (SAR).

  • N-1 Position: The amide nitrogen can be alkylated or acylated to introduce various side chains.

  • N-8 Position: The secondary amine of the piperidine ring is readily functionalized via reductive amination, acylation, or arylation to introduce a wide range of substituents, which can significantly influence potency, selectivity, and pharmacokinetic properties.

G cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Antifungal Evaluation cluster_moa Mechanism of Action (MoA) Start Starting Materials (e.g., 4-aminopiperidine) Synth Synthesize Core Scaffold (1,8-diazaspiro[4.5]decan-2-one) Start->Synth Deriv Create Derivative Library (Functionalize N-1 and N-8) Synth->Deriv MIC Primary Screen: MIC Assay Deriv->MIC MFC Secondary Screen: MFC Assay MIC->MFC Hits from MIC MoA_Assay MoA Assays (e.g., Ergosterol Quant.) MFC->MoA_Assay Active Compounds Lead_Opt Lead Optimization MoA_Assay->Lead_Opt

Protocols for In Vitro Antifungal Evaluation

Rigorous and standardized in vitro testing is the cornerstone of evaluating novel compounds. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[6][7][8]

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal pathogens should be used. Quality control (QC) strains are essential for validating assay performance.

Organism Strain Designation Purpose Growth Medium Incubation
Candida albicansATCC 90028QC Yeast Strain[9][10][11]Sabouraud Dextrose Agar (SDA)35°C, 24h
Aspergillus fumigatusATCC 204305QC Filamentous Fungus[12][13][14]Potato Dextrose Agar (PDA)35°C, 48-72h
Cryptococcus neoformansATCC 52817Pathogenic Yeast[15][16][17]SDA35°C, 48h
Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[18][19] This protocol is adapted from the CLSI M27-A3 document for yeasts.[20][21]

Causality: The broth microdilution method is the gold standard for susceptibility testing. It allows for the simultaneous testing of multiple compounds against multiple organisms in a high-throughput format. RPMI-1640 medium is used as it is a defined medium that supports the growth of most clinically relevant fungi and is the standard recommended by CLSI.[22]

  • Compound Preparation: Dissolve test compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Plate Preparation:

    • In a sterile 96-well flat-bottom plate, add 100 µL of sterile RPMI-1640 medium to wells in columns 2-12.

    • Create a 2x starting concentration of your test compound in column 1 by adding the compound stock and RPMI-1640.

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (inoculum, no drug).

    • Column 12 serves as the sterility control (medium only, no inoculum).

  • Inoculum Preparation:

    • For yeasts (C. albicans, C. neoformans), suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[23]

    • For molds (A. fumigatus), grow the fungus on PDA until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a 0.5 McFarland standard and dilute to the final testing concentration.

  • Inoculation and Incubation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL. Incubate plates at 35°C for 24-48 hours.[22]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant (typically ≥50% for azoles and new compounds) inhibition of growth compared to the drug-free growth control well (Column 11).[1][24]

Protocol 3.3: Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[19][25] This assay distinguishes fungistatic (growth-inhibiting) from fungicidal (killing) activity.

Causality: This is a critical secondary assay. A compound that is fungicidal is often more desirable than one that is merely fungistatic, as it can lead to faster clearance of the infection.

  • Post-MIC Plating: Following the MIC reading, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth.[26][27]

  • Subculture: Spot the aliquot onto a sterile SDA plate.

  • Incubation: Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in spots from the growth control wells.[26]

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies on the subculture plate, corresponding to a ≥99.9% kill rate.[28]

Data Presentation

Results should be summarized to facilitate SAR analysis.

Table 1: Hypothetical Antifungal Activity Data (µg/mL)

Compound ID R¹ Group R⁸ Group C. albicans MICC. albicans MFCA. fumigatus MICA. fumigatus MFC
DSD-001HH>64>64>64>64
DSD-002H4-Cl-Benzyl163232>64
DSD-003H4-F-Benzyl8161632
DSD-004CH₃4-F-Benzyl48816
Fluconazole--116N/AN/A
Amphotericin B--0.510.51

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a crucial step in drug development. For antifungals, common targets include the cell wall and the cell membrane, particularly the ergosterol biosynthesis pathway.[29][30][31]

G cluster_membrane Fungal Cell Membrane Membrane Membrane Integrity Ergosterol Ergosterol Ergosterol->Membrane Essential Component

Protocol 4.1: Ergosterol Quantification Assay

This assay determines if a compound inhibits ergosterol biosynthesis, a hallmark of azole antifungals.[32][33] A reduction in cellular ergosterol content in the presence of the test compound suggests interference with this pathway.[34]

Causality: Ergosterol is the fungal equivalent of mammalian cholesterol and is vital for fungal membrane integrity.[35] Its inhibition leads to a fungistatic or fungicidal effect. This spectrophotometric method is a reliable way to quantify total cellular sterols.[36][37]

  • Cell Culture: Grow C. albicans in SDA broth to mid-log phase in the presence of sub-MIC concentrations (e.g., 0.25x, 0.5x MIC) of the test compound. Include a no-drug control and a positive control (e.g., fluconazole).

  • Cell Harvest: Harvest a standardized number of cells by centrifugation. Wash the cell pellet with sterile distilled water.

  • Saponification: Add 25% alcoholic potassium hydroxide solution to the cell pellet. Vortex and incubate in an 85°C water bath for 1 hour to break down lipids and proteins.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.[32][33]

  • Spectrophotometric Analysis: Transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol and the precursor 24(28)-dehydroergosterol show a characteristic four-peaked curve.[32]

  • Quantification: Calculate the percentage of ergosterol content based on the absorbance at specific wavelengths (typically 281.5 nm and 230 nm) and compare the treated samples to the no-drug control.[32] A significant decrease in ergosterol indicates pathway inhibition.[33]

Table 2: Hypothetical Ergosterol Inhibition Data

Compound ID Concentration Mean Ergosterol Content (% of Control)
DSD-0040.5x MIC45%
DSD-0040.25x MIC78%
Fluconazole0.5x MIC35%

Conclusion

The 1,8-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the development of novel antifungal agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the robust protocols outlined in this guide provide a clear, validated pathway for identifying and characterizing active compounds. By combining systematic chemical synthesis with standardized microbiological evaluation and mechanistic assays, researchers can efficiently explore the potential of this scaffold to address the urgent need for new and effective antifungal therapies.

References

  • Sharma G., Sharma R., Saxena R., Rajni E., Prakash Mamoria V. (2023) Pharmacological importance of novel spiro derivatives against human pathogenic fungi. Biomeditsinskaya Khimiya, 69(1), 55-61. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol, 5(19). [Link]

  • Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. (2017). ResearchersLinks. [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255. [Link]

  • Determination of the Minimum Fungicidal Concentration (MFC). (2025). Bio-protocol. [Link]

  • Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal (MFC) Concentration. (2022). Bio-protocol. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Gessner, M. O., & Schmitt, A. L. (1996). Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter. Microbial Ecology, 32(1), 285-300. [Link]

  • Khazir, J., Singh, P. P., & Reddy, D. M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]

  • Synthesis, Antimicrobial and Antifungal Activity of a New Class of Spiro pyrrolidines. (2007). ResearchGate. [Link]

  • Candida albicans. Culture Collections. [Link]

  • Hashem, A., & Hughes, M. A. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28–S33. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Espinel-Ingroff, A., et al. (2005). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(8), 3789–3795. [Link]

  • Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Basicmedical Key. [Link]

  • Groll, A. H., & Walsh, T. J. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(7), 329-336. [Link]

  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. ASM Journals. [Link]

  • Saraf, A., et al. (1997). Quantification of Ergosterol and 3-Hydroxy Fatty Acids in Settled House Dust by Gas Chromatography-Mass Spectrometry: Comparison with Fungal Culture and Determination of Endotoxin by a Limulus Amebocyte Lysate Assay. CDC Stacks. [Link]

  • Determination of the Minimal Inhibitory Concentration (MIC) using E-test. Biotecnologie BT. [Link]

  • Minimum fungicidal concentration assessment method. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]

  • Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. (2025). bioRxiv. [Link]

  • CLSI (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition. ANSI Webstore. [Link]

  • Mechanisms of action in antifungal drugs. EBSCO. [Link]

  • In vitro activities of terbinafine, compared with those of amphotericin b and azoles against clinical candida isolates. (2002). Turkish Journal of Medical Sciences. [Link]

  • CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Scientific Research Publishing. [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. [Link]

  • Cryptococcus neoformans. Wikipedia. [Link]

  • Mechanisms of action of some traditional antifungal agents on cellular targets. ResearchGate. [Link]

  • Candida albicans derived from ATCC® 90028™*. Microbiologics. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Aspergillus fumigatus derived from ATCC® 204305™*. Microbiologics. [Link]

  • Candida albicans ATCC® 90028™. HiMedia Laboratories. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (2019). PubMed. [Link]

  • Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. [Link]

  • Cryptococcus neoformans. Mycobank. [Link]

  • Cryptococcus neoformans: Historical curiosity to modern pathogen. (2013). Yeast, 30(4), 113-127. [Link]

  • Vaccine-Mediated Protection of Mice Against African and Asian Clinical Strains of Cryptococcus neoformans. (2025). Preprints.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1,8-diazaspiro[4.5]decan-2-one synthesis

Welcome to the Process Chemistry Support Portal for spirocyclic scaffold optimization. The 1,8-diazaspiro[1]decan-2-one scaffold is a privileged structural motif in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal for spirocyclic scaffold optimization.

The 1,8-diazaspiro[1]decan-2-one scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical hinge-binding or phosphate-tunnel-engaging element in advanced therapeutics, ranging from FLT3/CDK4 dual inhibitors (e.g., AMG 925)[2] to SARS-CoV-2 Mac1 inhibitors (e.g., AVI-6451)[3]. Spirocyclic systems offer superior metabolic stability and rigid three-dimensional vectors compared to flat heteroaromatics[4], and are increasingly utilized in novel electrochemical functionalization strategies[5].

This guide provides a self-validating, highly scalable 4-step synthetic route utilizing a Radziszewski hydrolysis and a modified Hofmann rearrangement to construct the spiro-lactam core, bypassing the low-yielding Strecker/Bucherer-Bergs classical routes.

Mechanistic Pathway & Workflow

SynthesisRoute SM 1-Boc-4-cyanopiperidine (Starting Material) Step1 Step 1: Michael Addition LDA, Ethyl Acrylate, THF, -78°C SM->Step1 Int1 1-Boc-4-cyano-4-(2-ethoxycarbonylethyl)piperidine (Intermediate 1) Step1->Int1 Yield: 85-90% Step2 Step 2: Radziszewski Hydrolysis H2O2, K2CO3, DMSO, RT Int1->Step2 Int2 1-Boc-4-carboxamido-4-(2-ethoxycarbonylethyl)piperidine (Intermediate 2) Step2->Int2 Yield: 92-95% Step3 Step 3: Hofmann Rearrangement & Cyclization PIFA, MeCN/H2O, 60°C Int2->Step3 Int3 1-Boc-1,8-diazaspiro[4.5]decan-2-one (Protected Scaffold) Step3->Int3 Yield: 75-80% Step4 Step 4: N-Boc Deprotection 4M HCl in Dioxane, 50°C Int3->Step4 Product 1,8-diazaspiro[4.5]decan-2-one HCl (Final Product) Step4->Product Yield: >98%

Figure 1: Four-step synthesis of 1,8-diazaspiro[1]decan-2-one via Hofmann rearrangement.

Yield Optimization & Troubleshooting FAQs

Q1: My yield for the Michael addition (Step 1) is consistently below 50%, and I am recovering starting material. How do I push this to completion? Causality & Solution: The cyano-stabilized enolate of 1-Boc-4-cyanopiperidine is highly prone to the retro-Michael reaction if the thermodynamic equilibrium is disturbed during the quench. If you quench the reaction with aqueous buffer while the mixture is warming up, the product reverts to starting materials. Action: Ensure the LDA is freshly prepared. More importantly, quench the reaction at -78 °C with a solution of glacial acetic acid in THF before allowing the flask to warm to room temperature. This kinetically traps the forward Michael adduct.

Q2: During the nitrile hydrolysis (Step 2), I observe significant cleavage of the ethyl ester by-product. How can I prevent saponification? Causality & Solution: Utilizing strong aqueous bases (e.g., NaOH/EtOH) will inevitably saponify the pendant ethyl ester. The Radziszewski reaction (H₂O₂/K₂CO₃ in DMSO) is specifically chosen because the hydroperoxide anion (HOO⁻) is a highly potent, alpha-effect nucleophile for the electrophilic nitrile carbon, but a very poor nucleophile for ester cleavage. Action: Keep the internal temperature strictly below 30 °C. The disproportionation of H₂O₂ is exothermic; use a water bath to maintain chemoselectivity.

Q3: The Hofmann rearrangement (Step 3) is yielding a complex mixture of carbamates and uncyclized amines instead of the spiro-lactam. What is going wrong? Causality & Solution: Traditional Hofmann conditions (Br₂/NaOH or NaOCl) are too harsh, causing ester hydrolysis and oxidative degradation of the piperidine ring. PIFA (Phenyliodine bis(trifluoroacetate)) generates the isocyanate under mildly acidic/neutral conditions. The isocyanate is trapped by water to form an unstable carbamic acid, which decarboxylates to the amine. For the amine to spontaneously undergo intramolecular lactamization with the ethyl ester, the system must be slightly basic and warm. Action: If LC-MS shows the uncyclized primary amine mass [M+H]⁺ = 301, add a catalytic amount of DIPEA (0.2 equiv) and heat the mixture to 60 °C for an additional 4 hours to drive the lactamization to completion.

Standard Operating Procedures (SOPs)

Step 1: Michael Addition (Alkylation)
  • Setup: Purge a dry flask with Argon. Add 1-Boc-4-cyanopiperidine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.

  • Enolization: Dropwise add freshly prepared LDA (1.2 equiv). Self-Validation: The solution will transition from pale yellow to a deep orange, indicating successful enolate formation. Stir for 30 min.

  • Addition: Add ethyl acrylate (1.5 equiv) dropwise. Stir at -78 °C for 2 hours.

  • Quench: Add 2.0 equiv of glacial acetic acid in THF at -78 °C. Self-Validation: The deep orange color will immediately dissipate to a pale yellow.

  • Workup: Warm to room temp, dilute with EtOAc, and wash with sat. NaHCO₃. Purify via silica plug. TLC: Product R_f = 0.35 (3:1 Hexanes/EtOAc).

Step 2: Radziszewski Hydrolysis
  • Setup: Dissolve the Step 1 intermediate in DMSO (0.3 M). Add K₂CO₃ (0.5 equiv).

  • Oxidation: Slowly add 30% aqueous H₂O₂ (5.0 equiv) via an addition funnel, maintaining the internal temperature < 30 °C using a cool water bath. Self-Validation: Mild effervescence (O₂ gas) will be observed.

  • Completion: Stir for 4 hours. TLC: Complete consumption of starting material; product R_f = 0.1 (3:1 Hexanes/EtOAc), staining intensely with KMnO₄.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (test with starch-iodide paper). Extract heavily with EtOAc (product is highly polar).

Step 3: Hofmann Rearrangement & Cyclization
  • Setup: Dissolve the Step 2 carboxamide in a 2:1 mixture of MeCN/H₂O (0.15 M).

  • Rearrangement: Add PIFA (1.2 equiv) in one portion. Self-Validation: A temporary yellow coloration will appear, accompanied by the evolution of CO₂ gas.

  • Cyclization: Stir at room temperature for 2 hours, then add DIPEA (0.2 equiv) and heat to 60 °C for 4 hours to ensure complete lactamization.

  • Workup: Concentrate the MeCN in vacuo. Extract the aqueous layer with DCM. TLC: The final Boc-protected spiro-lactam has an R_f = 0.4 (5% MeOH/DCM) and stains strongly with Phosphomolybdic Acid (PMA).

Step 4: Quantitative N-Boc Deprotection
  • Setup: Dissolve the Step 3 spiro-lactam in anhydrous 1,4-dioxane (0.2 M).

  • Deprotection: Add 4M HCl in dioxane (10.0 equiv). Heat to 50 °C for 2 hours[2]. Self-Validation: Isobutylene gas will evolve, and the product will begin to crash out of the solution as a dense white precipitate.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold diethyl ether. Dry under high vacuum. NMR Validation: Complete disappearance of the intense 9H singlet at 1.44 ppm.

Reaction Metrics & Quality Control Table

Process StepChemical TransformationTarget YieldReaction TimeCritical QC Checkpoint
Step 1 C-C Bond Formation (Michael)85 - 90%2.5 hQuench at -78 °C to prevent retro-Michael.
Step 2 Nitrile to Amide Hydrolysis92 - 95%4.0 hTemp < 30 °C to prevent ester saponification.
Step 3 Hofmann Rearrangement75 - 80%6.0 hLC-MS confirmation of mass [M+H]⁺ = 255.
Step 4 Acidic Deprotection> 98%2.0 hPrecipitation of white HCl salt from dioxane.

References

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3 - ACS Publications.[Link]

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo - PMC.[Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[1]decane-2,4-dione - MDPI.[Link]

  • Alkene Functionalization via a Dication Pool Strategy - University of Wisconsin–Madison.[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Functionalized 1,8-Diazaspiro[4.5]decan-2-one Derivatives

Welcome to the Formulation & Developability Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the 1,8-diazaspiro[4.5]decan-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Developability Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the 1,8-diazaspiro[4.5]decan-2-one scaffold.

This spirocyclic core is a highly valuable structural motif in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as FLT3/CDK4 dual inhibitors)[1] and CGRP receptor antagonists. However, the rigid, planar functional groups often attached to this core lead to high crystal lattice energy, while its lipophilic nature restricts aqueous solvation. This guide provides causality-driven troubleshooting, validated protocols, and FAQs to help you overcome these developability roadblocks.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q: My functionalized 1,8-diazaspiro[4.5]decan-2-one derivative has an aqueous solubility of <10 µg/mL. How do I determine the underlying physical cause? A: The causality of poor solubility dictates your entire formulation strategy. You must first determine if your compound is "Solid-State Limited" (a brick dust molecule) or "Solvation Limited" (a grease ball molecule).

  • Solid-State Limited: If your derivative exhibits a high melting point (>200°C) and low solubility in both aqueous and lipid media, the rigid spirocyclic structure has formed a highly stable, tightly packed crystal lattice. Causality: The thermodynamic energy required to break the intermolecular bonds in the crystal lattice exceeds the solvation energy.

  • Solvation Limited: If the melting point is low to moderate, but the LogP is high (>4), the compound simply lacks the polarity to interact with water molecules. Causality: The highly lipophilic appendages prevent hydrogen bonding with the aqueous bulk phase.

Decision matrix for selecting a solubility enhancement strategy based on physicochemical properties.

Part 2: Troubleshooting Guide & Validated Workflows

Issue 1: Failing to achieve supersaturation in gastric fluid (Solid-State Limited)

The Science: When crystal engineering fails, 2[2]. This leads to enhanced solubility and faster dissolution rates. Amorphous Solid Dispersions (ASDs) utilize polymers like PVP-VA or proteins like β-lactoglobulin to stabilize the amorphous form by restricting molecular mobility and preventing recrystallization[3][4].

Validated Protocol: Preparation of ASDs via Spray Drying This protocol is a self-validating system; successful execution is confirmed by specific thermal and diffraction signatures.

  • Solvent Selection & Dissolution: Dissolve the 1,8-diazaspiro[4.5]decan-2-one derivative and the selected polymer (e.g., PVP-VA at a 1:3 drug-to-polymer ratio) in a volatile co-solvent system (e.g., Dichloromethane/Ethanol). Ensure complete visual clarity.

  • Atomization: Feed the solution into a spray dryer nozzle at a controlled pump rate (e.g., 5 mL/min). Set the inlet temperature 10-20°C below the solvent's boiling point to prevent thermal degradation of the spirocycle.

  • Kinetic Trapping: As droplets enter the drying chamber, rapid solvent evaporation kinetically traps the drug in a disordered, amorphous state within the polymer matrix, bypassing the crystallization phase.

  • Collection & Secondary Drying: Collect the resulting particles via the cyclone. Subject the powder to vacuum drying at 40°C for 24 hours to remove residual solvents.

  • Self-Validation (Critical): Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "amorphous halo" with no sharp Bragg peaks. Confirm with Modulated Differential Scanning Calorimetry (mDSC) to ensure a single, uniform glass transition temperature (Tg), indicating complete miscibility.

Step-by-step workflow for formulating an Amorphous Solid Dispersion (ASD) via spray drying.

Issue 2: Precipitation of the API upon dilution in aqueous media

The Science: If your compound solubilizes in co-solvents but crashes out in aqueous media,5[5]. CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface[6]. For bulky functionalized spirocycles,7[7].

Validated Protocol: Phase Solubility Profiling & Complexation

  • Preparation: Add an excess amount of the crystalline API to a series of aqueous vials containing increasing concentrations of HP-β-CD (ranging from 0 to 50 mM).

  • Equilibration: Agitate the suspensions on a rotary shaker at 25°C for 48-72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove uncomplexed solid drug. Quantify the dissolved API concentration via HPLC.

  • Self-Validation: Plot the API concentration against the CD concentration. An AL​ -type linear plot mathematically validates the formation of a 1:1 stoichiometric inclusion complex, confirming that the lipophilic appendage of the spirocycle is successfully shielded within the CD cavity[6].

Issue 3: Poor oral bioavailability despite in vitro solubility enhancement (Solvation Limited)

The Science: If your spirocycle is highly lipophilic and subject to heavy first-pass metabolism,8[8][9]. This bypasses the liver entirely.

Validated Protocol: LBF Excipient Screening

  • Saturation Solubility: Measure the API's equilibrium solubility in various long-chain triglycerides (e.g., Soybean oil) and surfactants (e.g., Polysorbate 80)[10].

  • Miscibility Testing: Create binary and ternary mixtures of the top-performing excipients. Test their dispersibility in water to ensure they spontaneously form Self-Microemulsifying Drug Delivery Systems (SMEDDS)[11].

  • In Vitro Digestion (Self-Validation): Subject the optimized LBF to an in vitro lipolysis model using simulated intestinal fluid and pancreatic lipase. Monitor the aqueous phase via HPLC to ensure the API does not precipitate during the digestion of the lipid matrix[11].

Part 3: Quantitative Data Summaries

The following table synthesizes the expected performance metrics of the aforementioned strategies when applied to highly lipophilic, rigid spirocyclic scaffolds.

Table 1: Comparative Efficacy of Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold-Enhancement in SolubilityBest Suited For (Physicochemical Profile)
Amorphous Solid Dispersion (ASD) Thermodynamic activation; kinetic disruption of the stable crystal lattice.10x - 100xHigh melting point (>200°C), high lattice energy compounds.
Cyclodextrin Complexation (HP-β-CD) Hydrophobic encapsulation within an oligosaccharide cavity.5x - 50xMolecules with specific steric fit (e.g., bulky phenyl/halogenated rings).
Lipid-Based Formulation (SMEDDS) Pre-solubilization in a lipid matrix; lymphatic transport bypasses liver.20x - 80xHigh LogP (>4), high first-pass metabolism, "grease ball" molecules.

References

  • Symmetric Events. "Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs." 8

  • PMC. "A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim." 6

  • Seppic. "Solubility enhancement with amorphous solid dispersions." 2

  • IJPSN. "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs." 5

  • Taylor & Francis. "Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels." 7

  • PMC. "Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients." 10

  • Pharma Excipients. "Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system." 9

  • Gattefosse. "Lipid-based formulations." 11

  • PMC. "Selection of Solubility Enhancement Technologies for S-892216, a Novel COVID-19 Drug Candidate." 3

  • ACS Publications. "Mechanisms of Drug Solubility Enhancement Induced by β-Lactoglobulin-Based Amorphous Solid Dispersions." 4

  • ACS Publications. "Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3."1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of 1,8-Diazaspiro[4.5]decan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with spirocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with spirocyclic amines. 1,8-Diazaspiro[4.5]decan-2-one is a highly polar, basic molecule containing both a secondary amine (piperidine ring) and a lactam (pyrrolidin-2-one ring). Researchers frequently encounter severe streaking, poor mass recovery, and irreversible decomposition when purifying this compound using standard methodologies.

This guide provides the mechanistic causality behind these failures and outlines field-proven, self-validating protocols to ensure high-yield purification.

Physicochemical Data & Causality

To successfully purify 1,8-diazaspiro[4.5]decan-2-one, we must first quantify the chemical forces driving its decomposition on standard stationary phases. Table 1 summarizes the critical quantitative parameters that dictate its chromatographic behavior.

Table 1: Physicochemical Parameters Governing Chromatographic Behavior

ParameterQuantitative ValueImpact on Purification
Molecular Weight 154.21 g/mol Highly polar, low molecular weight; elutes rapidly in standard reverse-phase conditions.
Piperidine Amine pKaH ~11.1Highly basic; fully protonated at neutral/acidic pH, causing severe electrostatic binding[1].
Silica Silanol pKa 4.0 – 7.5Acts as a strong Brønsted acid and H-bond donor, protonating the spirocyclic amine[2].
Lactam Stability pH & Heat SensitiveSusceptible to ring-opening hydrolysis under harsh localized pH or elevated temperatures.
Optimal Purification pH 7.5 – 8.5Suppresses amine ionization; prevents silica chemisorption and protects the lactam ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1,8-diazaspiro[4.5]decan-2-one streak severely or decompose when purified on standard bare silica gel?

The Causality: The failure of standard normal-phase chromatography for this compound is driven by an acid-base reaction at the solid-liquid interface. The secondary nitrogen in the piperidine ring of 1,8-diazaspiro[4.5]decan-2-one is highly basic, with a conjugate acid pKa (pKaH) of approximately 11.1[1]. Standard bare silica gel contains surface silanol groups (-SiOH) that are surprisingly acidic, exhibiting a pKa range of 4.0 to 7.5[2].

When the basic spirocycle contacts the silica surface, the silanol groups donate protons to the secondary amine. This transforms standard physisorption into strong electrostatic chemisorption. The compound becomes irreversibly bound, leading to severe streaking. Furthermore, the localized acidic environment on the silica surface, combined with the extended residence time required to elute the streaking compound, catalyzes the ring-opening hydrolysis of the delicate lactam moiety, leading to sample decomposition[3].

Mechanism A 1,8-diazaspiro[4.5]decan-2-one (Basic Amine, pKa ~11.1) C Protonation & Chemisorption (Electrostatic Binding) A->C B Silica Gel Surface (Acidic Silanols, pKa ~4-7.5) B->C D Severe Streaking & Lactam Hydrolysis C->D

Fig 1. Acid-base chemisorption mechanism leading to spirocycle degradation on bare silica.

Q2: What is the optimal chromatographic strategy to achieve high purity without degradation?

The Solution: The most robust method for purifying highly polar, basic spirocycles is Reverse-Phase Preparative HPLC (RP-HPLC) utilizing a volatile basic buffer. By using 0.1% Ammonium Bicarbonate (NH₄HCO₃) in the mobile phase, the pH is buffered to approximately 7.8–8.0. This basic environment suppresses the ionization of the secondary amine, allowing the neutral molecule to partition cleanly into the C18 stationary phase without tailing or degradation[4].

Q3: If I am restricted to Normal-Phase Chromatography, how can I modify my workflow to prevent decomposition?

The Solution: If RP-HPLC is unavailable, you must neutralize the acidic silanol groups to prevent chemisorption. This is achieved by adding a basic modifier, such as 1-5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase[3]. The TEA competitively binds to the acidic silanol groups, effectively "masking" the silica surface and shielding the 1,8-diazaspiro[4.5]decan-2-one from protonation and acid-catalyzed degradation. Alternatively, utilizing amine-functionalized silica (e.g., KP-NH) inherently solves this issue by providing a pre-neutralized stationary phase.

PurificationWorkflow Start Crude 1,8-diazaspiro[4.5]decan-2-one Decision Select Purification Modality Start->Decision NP_Silica Normal Phase Bare Silica Decision->NP_Silica Standard (High Risk) NP_Amine Normal Phase Amine-Functionalized Decision->NP_Amine Preferred NP RP_HPLC Reverse Phase Prep-HPLC Decision->RP_HPLC Preferred RP Mod_Silica Add 1-5% TEA or NH4OH to Mobile Phase NP_Silica->Mod_Silica Modified Eluent Failure Chemisorption, Streaking, & Degradation NP_Silica->Failure Unmodified Eluent Success High Yield & Purity No Decomposition NP_Amine->Success Buffer_HPLC Use 0.1% NH4HCO3 (pH 7.5-8.0) RP_HPLC->Buffer_HPLC Mod_Silica->Success Buffer_HPLC->Success

Fig 2. Decision workflow for selecting the optimal purification strategy to prevent decomposition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an internal verification step to confirm that decomposition has been successfully prevented.

Protocol A: Reverse-Phase Prep-HPLC (Preferred Method)

This protocol utilizes a basic aqueous buffer to maintain the structural integrity of the spirocycle[4].

  • Sample Preparation: Dissolve the crude 1,8-diazaspiro[4.5]decan-2-one in a minimum volume of DMSO or a 1:1 Acetonitrile/Water mixture. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a C18 preparative column designed for high-pH stability (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Ammonium Bicarbonate (NH₄HCO₃) in MS-grade water (pH ~7.8).

    • Buffer B: MS-grade Acetonitrile (ACN).

  • Gradient Elution: Run a shallow gradient from 10% to 50% Buffer B over 15–20 minutes. Monitor UV absorbance at 210 nm and 254 nm.

  • Recovery & Concentration: Immediately freeze the collected fractions on dry ice. Do not use rotary evaporation for aqueous fractions , as heating basic water will hydrolyze the lactam. Lyophilize (freeze-dry) the fractions to obtain a white solid[4].

  • System Validation: Analyze an aliquot of the lyophilized powder via LC-MS. The presence of a clean [M+H]⁺ peak at m/z 155.2 with no +18 Da mass adducts (m/z 173.2) validates that no ring-opened hydrolysis occurred during purification.

Protocol B: Basified Normal-Phase Chromatography

Use this protocol only if RP-HPLC or amine-functionalized silica is unavailable[3].

  • Column Pre-treatment: Slurry pack standard silica gel. Pre-equilibrate the column with 3 column volumes of Dichloromethane (DCM) containing 2% Triethylamine (TEA) to fully saturate and neutralize the acidic silanol groups.

  • Mobile Phase: Prepare a gradient of DCM and Methanol (MeOH). Crucial: Add 1% v/v TEA to all solvent bottles.

  • Sample Loading: Dissolve the crude mixture in DCM. If the mixture is insoluble, dry load it onto Celite (avoid drying onto bare silica to prevent pre-column degradation).

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining a constant 1% TEA).

  • Concentration: Pool the pure fractions. Concentrate via rotary evaporation with the water bath set strictly below 35 °C to prevent thermal degradation of the lactam in the presence of concentrated TEA.

  • System Validation: Perform a Thin Layer Chromatography (TLC) run of the purified fractions using the exact basified eluent. If the compound spot is perfectly round (no tailing) with an Rf​ of ~0.3, the silanol masking was successful and structural integrity is maintained.

References

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo - PMC. National Institutes of Health.[Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. National Institutes of Health.[Link]

  • pH Relationship Using Physically Adsorbed Proteins on Silica Gel. The Society for Chromatographic Sciences.[Link]

  • Product decomposed on silica gel - ResearchGate. ResearchGate.[Link]

Sources

Optimization

Enhancing the metabolic stability of 1,8-diazaspiro[4.5]decan-2-one drug candidates

Welcome to the Technical Support Center for spirocyclic scaffold optimization. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and metabolic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold optimization. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and metabolic challenges associated with the 1,8-diazaspiro[4.5]decan-2-one system.

This spirocyclic piperidine bioisostere is a privileged scaffold in medicinal chemistry, famously utilized in the discovery of dual FLT3/CDK4 inhibitors like AMG 925[1] and SARS-CoV-2 Mac1 inhibitors[2]. While it offers excellent conformational rigidity and target vectoring, the basic N8 piperidine nitrogen is a frequent site of cytochrome P450 (CYP)-mediated metabolic liability.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative data benchmarks, and self-validating experimental protocols to guide your hit-to-lead optimization.

Diagnostic Workflow: Resolving Spirocyclic Metabolic Liabilities

MetabolicStabilityWorkflow Start 1,8-diazaspiro[4.5]decan-2-one Drug Candidate Microsome Liver Microsomal Assay (HLM/RLM + NADPH) Start->Microsome MetID LC-MS/MS Metabolite ID (Identify SOM) Microsome->MetID High Clearance (CLint > 50 µL/min/mg) Liability1 Liability: N8-Dealkylation or α-Oxidation MetID->Liability1 Liability2 Liability: Lactam Hydrolysis MetID->Liability2 Mod1 Strategy A: Steric Shielding (e.g., α-Methylation) Liability1->Mod1 Mod2 Strategy B: pKa Modulation (e.g., β-Fluorination) Liability1->Mod2 Mod3 Strategy C: Isotopic Labeling (e.g., d4-Deuteration) Liability1->Mod3 Mod4 Strategy D: Scaffold Hopping (e.g., Oxa-diaza spirocycles) Liability2->Mod4 Validation Re-evaluate PK/PD & hERG Liability Mod1->Validation Mod2->Validation Mod3->Validation Mod4->Validation Validation->Start Iterative Optimization

Iterative troubleshooting workflow for diagnosing and resolving metabolic liabilities in spirocycles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,8-diazaspiro[4.5]decan-2-one derivative has low lipophilicity (LogD < 2.0) but still exhibits high intrinsic clearance (CLint) in human liver microsomes (HLM). Why is this happening? A: While lipophilicity drives non-specific CYP3A4 binding, basicity drives specific CYP2D6 binding. The N8 nitrogen of the spirocycle is a highly basic secondary or tertiary amine (pKa typically > 9.0). CYP2D6 has a strong electrostatic preference for basic amines, utilizing its Asp301 residue to anchor the positively charged nitrogen before oxidizing the adjacent carbon. Solution: You must modulate the pKa. Introducing an electron-withdrawing group (EWG) such as a fluorine atom or a trifluoromethyl group[3] on the adjacent alkyl appendage will inductively lower the basicity of the N8 nitrogen, disrupting the CYP2D6 binding pharmacophore without drastically altering the molecule's overall shape.

Q2: LC-MS/MS Metabolite ID shows a +16 Da mass shift. How do I definitively differentiate between N-oxidation and α-hydroxylation at the piperidine ring? A: Both pathways yield a +16 Da shift, but their chemical causality and downstream consequences differ entirely. N-oxidation forms a relatively stable N-oxide. Conversely, α-hydroxylation forms a highly unstable carbinolamine intermediate that rapidly collapses into an iminium ion, leading to ring-opening or N-dealkylation. Troubleshooting Step: Do not rely on MS1 alone. Perform MS/MS (CID) fragmentation. N-oxides characteristically lose oxygen (-16 Da) or water (-18 Da) upon fragmentation. To definitively prove α-hydroxylation, perform a cyanide trapping assay (detailed in the protocol below). The reactive iminium ion will be trapped by the nucleophilic cyanide, yielding a stable +25 Da cyano-adduct that is easily detectable via MS.

Q3: We attempted to block α-oxidation by deuterating the carbons adjacent to the N8 nitrogen, but the overall clearance did not improve. Why did the Kinetic Isotope Effect (KIE) fail? A: Deuteration relies on the principle that the C-D bond is stronger than the C-H bond, slowing down the rate-limiting hydrogen abstraction step by the CYP heme-oxo species. However, if C-H bond cleavage is not the rate-limiting step for your specific compound (e.g., if product release or initial enzyme binding is rate-limiting), the KIE will be masked. Furthermore, you may be experiencing metabolic shunting . By blocking the α-carbon, the CYP enzyme simply reorients the molecule and oxidizes a different site (e.g., the spiro-fused lactam ring or a pendant aromatic group). You must run a new Metabolite ID assay on the deuterated analog to identify the new site of metabolism (SOM).

Quantitative Data: Impact of Structural Modifications

To illustrate the causality of structural interventions, the following table summarizes benchmark data for typical modifications made to the 1,8-diazaspiro[4.5]decan-2-one core during hit-to-lead optimization.

Structural Modification at N8 AppendagepKa (N8)HLM CLint (µL/min/mg)RLM CLint (µL/min/mg)Primary Observed Metabolite
Unsubstituted Core (Alkyl) 9.285.4 (High)112.3 (High)N-Dealkylation / α-Oxidation
α-Methylation (Steric Shield) 9.342.1 (Moderate)65.8 (Moderate)N-Oxidation
β-Fluorination (pKa Modulation) 7.815.2 (Low)22.4 (Low)None detected (Stable)
α-Deuteration (d4-labeling) 9.248.5 (Moderate)61.0 (Moderate)Metabolic Shunting (Aryl OH)

Note: Lowering the pKa via β-fluorination not only improves metabolic stability but frequently mitigates hERG channel liability, a common off-target effect for basic spirocycles[1].

Self-Validating Experimental Protocol

To ensure scientific integrity, your metabolic stability assays must be self-validating. The following protocol includes critical controls to distinguish between enzymatic metabolism and chemical instability.

Protocol: Liver Microsomal Stability & Reactive Metabolite Trapping Assay

Objective: Determine the intrinsic clearance (CLint) of 1,8-diazaspiro[4.5]decan-2-one candidates and trap reactive iminium intermediates to confirm α-oxidation.

Reagents:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Potassium Cyanide (KCN) (100 mM in 0.1 M Potassium Phosphate buffer, pH 7.4)

  • Positive Control: Verapamil (CYP3A4/2D6 substrate)

Step-by-Step Methodology:

  • Matrix Preparation: In a 96-well plate, prepare a 0.1 M Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein and 1 mM KCN (for the trapping cohort).

  • Compound Addition: Spike the spirocyclic test compound and the positive control (Verapamil) into separate wells to achieve a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • The Self-Validating Control (Critical): Prepare a parallel cohort of wells containing the test compound and microsomes, but do not add the NADPH regenerating system (Minus-NADPH control). Causality: If the compound degrades in this well, the instability is chemical (e.g., lactam hydrolysis in buffer) or mediated by non-CYP enzymes, not CYP450 oxidation.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system to all wells (except the Minus-NADPH control).

  • Time-Course Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis:

    • Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining parent compound peak area versus time.

    • Calculate CLint​

      (0.693/t1/2​)×(mL incubation/mg protein) .
    • Scan for the +25 Da mass shift in the KCN-treated cohort to confirm the presence of trapped iminium ions, definitively diagnosing α-oxidation.

References
  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry.[Link]

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

1,8-Diazaspiro[4.5]decan-2-one vs. 2,8-diazaspiro[4.5]decan-1-one biological activity

Comparative Biological Activity of Spirocyclic Scaffolds: 1,8-Diazaspiro[4.5]decan-2-one vs. 2,8-Diazaspiro[4.5]decan-1-one Executive Briefing: Escaping Flatland in Kinase Targeting In modern medicinal chemistry, the tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of Spirocyclic Scaffolds: 1,8-Diazaspiro[4.5]decan-2-one vs. 2,8-Diazaspiro[4.5]decan-1-one

Executive Briefing: Escaping Flatland in Kinase Targeting

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich spirocyclic scaffolds is a proven strategy to improve metabolic stability, solubility, and target selectivity. Two highly valuable isomeric building blocks—1,8-diazaspiro[4.5]decan-2-one and 2,8-diazaspiro[4.5]decan-1-one —illustrate how subtle shifts in heteroatom and carbonyl placement drastically alter the 3D vector of attached pharmacophores. As a Senior Application Scientist, I have observed that these seemingly minor topological differences dictate entirely divergent biological activities, steering compounds toward either acute myeloid leukemia (AML) via FLT3/CDK4 inhibition or inflammatory diseases via TYK2/JAK1 and RIPK1 blockade.

Vector Topography & Mechanistic Divergence

The AML Axis: 1,8-Diazaspiro[4.5]decan-2-one

The 1,8-diazaspiro[4.5]decan-2-one scaffold is characterized by the immediate proximity of the spiro-nitrogen to the carbonyl group at position 2. This architecture acts as a highly rigid, linear vector. It has been most notably deployed in the discovery of AMG 925 , an orally bioavailable dual inhibitor of FLT3 and CDK4[1][2].

  • Mechanistic Rationale: In the design of AMG 925, the spirocycle serves as a critical linker that projects the aminopyrimidine hinge-binding motif deep into the ATP-binding pocket of the kinase, while extending a polar tail into the solvent-exposed region to enhance pharmacokinetic properties[1].

  • Biological Impact: This specific vector alignment allows the molecule to bind preferentially to the activated state of FLT3. Consequently, it maintains exceptional low-nanomolar affinity (1–4 nM) across a broad spectrum of clinically resistant FLT3 mutations, including the notoriously difficult FLT3-ITD and D835Y variants[1][3].

The Inflammation Axis: 2,8-Diazaspiro[4.5]decan-1-one

Shifting the carbonyl to position 1 and the nitrogen to position 2 alters the dipole moment and the hydrogen-bond donor/acceptor angles. This scaffold has become a cornerstone in developing highly selective inhibitors for inflammatory pathways, specifically targeting TYK2/JAK1 and RIPK1 .

  • Mechanistic Rationale (TYK2/JAK1): In the optimization of dual TYK2/JAK1 inhibitors for Inflammatory Bowel Disease (IBD), researchers utilized the 2,8-spiro scaffold to replace traditional bicyclic systems[4]. Molecular docking revealed that the nitrogen heteroatom in the spiro ring forms direct, critical hydrogen bonds with Leu959 and Asn1008 within the JAK1 cavity[4].

  • Biological Impact: This precise interaction drives an impressive >23-fold selectivity for JAK1 over the closely related JAK2 isoform, which is vital for avoiding off-target hematological toxicities (e.g., anemia) associated with pan-JAK inhibition[4][5]. Furthermore, this same scaffold has yielded potent RIPK1 inhibitors (e.g., Compound 41, IC50 = 92 nM) capable of blocking the necroptosis pathway in human U937 cells[6].

TargetLogic S1 1,8-Diazaspiro[4.5]decan-2-one (e.g., AMG 925) T1 FLT3 / CDK4 Kinase Domains S1->T1 Binds Activated State O1 AML Cell Death (Overcomes FLT3-ITD) T1->O1 Cell Cycle Arrest S2 2,8-Diazaspiro[4.5]decan-1-one (e.g., Cmpd 48 / 41) T2 TYK2/JAK1 & RIPK1 Hinge Region S2->T2 H-Bonds (Leu959/Asn1008) O2 Cytokine Suppression (IBD / Necroptosis) T2->O2 Pathway Blockade

Caption: Divergent kinase targeting logic of 1,8- vs 2,8-diazaspiro[4.5]decanone scaffolds.

Quantitative Performance Comparison

The following table synthesizes the in vitro biological performance of leading compounds derived from both scaffolds.

ScaffoldRepresentative CompoundPrimary Target(s)Enzymatic Potency (IC₅₀)Primary IndicationKey Selectivity Metric
1,8-Diazaspiro[4.5]decan-2-one AMG 925 (Compound 28)FLT3 / CDK4FLT3: 1–4 nM CDK4: 3 nMAcute Myeloid Leukemia (AML)Retains potency against FLT3-ITD and D835Y mutants[1][3].
2,8-Diazaspiro[4.5]decan-1-one Compound 48TYK2 / JAK1TYK2: 6 nM JAK1: 37 nMInflammatory Bowel Disease (IBD)>23-fold selectivity against JAK2[4][5].
2,8-Diazaspiro[4.5]decan-1-one Compound 41RIPK1RIPK1: 92 nMNecroptosis / InflammationSignificant anti-necroptotic effect in U937 cell models[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these spirocyclic kinase inhibitors must rely on self-validating assay systems. A biochemical hit is meaningless without orthogonal validation to rule out assay interference, followed by mechanistic cellular assays.

Protocol A: High-Throughput Biochemical Kinase Profiling (ADP-Glo)

Causality: We utilize the ADP-Glo assay rather than traditional radiometric ³³P-ATP assays because it is non-radioactive, highly scalable, and directly measures the catalytic turnover of the kinase (ADP production) rather than mere binding.

  • Preparation: Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of the spirocyclic inhibitor (serial dilutions in DMSO, final DMSO <1%) into a 384-well plate. Add 10 µL of recombinant kinase (e.g., JAK1 or FLT3). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (at the predetermined Kₘ for ATP to ensure competitive inhibition kinetics). Incubate for 60 minutes.

  • Signal Generation: Add 25 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Orthogonal Validation (Self-Validating Step): Because compounds might act as false positives by inhibiting luciferase, all hits with an IC₅₀ < 100 nM must be counter-screened using a TR-FRET assay (e.g., LANCE Ultra). Only compounds showing concordant IC₅₀ values across both platforms are advanced.

Protocol B: Mechanistic Cell-Based Efficacy & Target Engagement

Causality: Biochemical potency must translate to cellular efficacy. We use mutant-dependent cell lines alongside target-independent lines to prove that cytotoxicity is driven strictly by on-target kinase inhibition, not general cytotoxicity.

  • Cell Seeding: Seed MOLM13 cells (FLT3-ITD positive) and HCT116 cells (FLT3 negative control) at 10,000 cells/well in 96-well plates[2][7].

  • Treatment: Treat with AMG 925 or Compound 48 (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent; measure luminescence to determine cellular IC₅₀. Validation: A true FLT3 inhibitor will show potent activity in MOLM13 cells but >1 µM IC₅₀ in HCT116 cells[7].

  • Biomarker Confirmation (Western Blot): To prove the mechanism of action, treat MOLM13 cells for 4 hours, lyse, and probe for downstream effectors. For 1,8-diazaspiro[4.5]decan-2-one derivatives (FLT3/CDK4), confirm the dose-dependent reduction of p-STAT5 and p-Rb [2][3]. For 2,8-diazaspiro[4.5]decan-1-one derivatives (TYK2/JAK1), confirm the suppression of p-STAT3 [5].

Screening P1 1. Primary Biochemical Assay (ADP-Glo Kinase Assay) P2 2. Orthogonal Validation (TR-FRET / KINOMEscan) P1->P2 Eliminates Luciferase Inhibitors P3 3. Cell-Based Efficacy (MOLM13 / U937 Viability) P2->P3 Confirms Target Engagement P4 4. Mechanistic Confirmation (Western Blot: p-STAT5 / p-Rb) P3->P4 Validates Intracellular Causality

Caption: Self-validating experimental workflow for evaluating spirocyclic kinase inhibitors.

References

  • Li, Z., et al. "Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3." Journal of Medicinal Chemistry, vol. 57, no. 8, 2014, pp. 3430-3449. American Chemical Society. URL:[Link]

  • Zhao, et al. "Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, vol. 65, no. 4, 2022, pp. 3151–3172. American Chemical Society. URL:[Link]

  • Wang, et al. "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry, vol. 59, 2022, 116686. Elsevier. URL:[Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 1,8-Diazaspiro[4.5]decan-2-one Analogs as Sigma Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals The 1,8-diazaspiro[4.5]decan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective ligands for various...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-diazaspiro[4.5]decan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective ligands for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their modulation of sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a range of neurological and psychiatric disorders, as well as in cancer, making them compelling targets for therapeutic intervention. This document will objectively compare the performance of 1,8-diazaspiro[4.5]decan-2-one analogs with alternative sigma receptor ligands, supported by experimental data and detailed protocols.

The 1,8-Diazaspiro[4.5]decan-2-one Core: A Versatile Scaffold

The rigid, three-dimensional structure of the 1,8-diazaspiro[4.5]decan-2-one core provides a unique framework for the precise spatial orientation of substituents. This allows for fine-tuning of interactions with biological targets, leading to enhanced potency and selectivity. The core itself consists of a piperidine ring fused to a hydantoin-like lactam ring at the C4 position of the piperidine. The two nitrogen atoms at positions 1 and 8 offer key points for chemical modification, significantly influencing the pharmacological profile of the resulting analogs.

Structure-Activity Relationship (SAR) at Sigma Receptors

The sigma-1 and sigma-2 receptors are distinct proteins with unique pharmacological profiles. The σ₁ receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface, while the σ₂ receptor has been identified as transmembrane protein 97 (TMEM97)[1]. Both are targets for a variety of synthetic compounds. SAR studies of 1,8-diazaspiro[4.5]decan-2-one analogs have revealed key structural features that govern their affinity and selectivity for these receptors.

Substitution at the Piperidine Nitrogen (N8)

The substituent at the N8 position of the piperidine ring is a critical determinant of sigma receptor affinity. Generally, a basic nitrogen atom is a key pharmacophoric element for sigma ligand binding[2].

  • Aromatic and Aralkyl Groups: Introduction of bulky aromatic or aralkyl groups, such as benzyl or phenethyl, at the N8 position often leads to high affinity for the σ₁ receptor. This is likely due to favorable hydrophobic and/or π-π stacking interactions within the receptor's binding pocket. For instance, N-benzyl substituted spiro[benzofuran-1,4'-piperidines] have shown nanomolar affinity for the σ₁ receptor.

  • Alkyl Chains: The length and nature of an alkyl chain at N8 can modulate affinity and selectivity. Shorter alkyl chains may be well-tolerated, while longer or more complex chains can either enhance or diminish binding depending on the specific receptor subtype and the presence of other functional groups.

Substitution at the Lactam Nitrogen (N1)

Modification at the N1 position of the lactam ring also plays a significant role in modulating the pharmacological profile.

  • Small Alkyl Groups: Small alkyl substituents, such as a methyl group, on the N1 nitrogen are often well-tolerated and can contribute to overall binding affinity.

  • Hydrogen Bonding Potential: The presence of a hydrogen bond donor (N-H) at this position can be crucial for interaction with the receptor.

Modifications of the Spirocyclic Core

Alterations to the core structure itself, including the introduction of different heteroatoms or modifications to the ring sizes, can have a profound impact on activity. While this guide focuses on the 1,8-diazaspiro[4.5]decan-2-one core, it is noteworthy that related spirocyclic systems, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 1,3,8-triazaspiro[4.5]decan-2,4-diones, also exhibit interesting biological activities, including effects on adrenergic receptors and as inhibitors of the mitochondrial permeability transition pore[3][4].

The following diagram illustrates the key points of modification on the 1,8-diazaspiro[4.5]decan-2-one scaffold and their general influence on sigma receptor affinity.

Caption: Key SAR points for 1,8-diazaspiro[4.5]decan-2-one analogs at sigma receptors.

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes the binding affinities (Ki in nM) of representative 1,8-diazaspiro[4.5]decan-2-one analogs and established non-spirocyclic sigma receptor ligands for σ₁ and σ₂ receptors.

Compound ClassCompoundσ₁ Ki (nM)σ₂ Ki (nM)σ₁/σ₂ SelectivityReference
Spirocyclic Analogs 8-Benzyl-1,8-diazaspiro[4.5]decan-2-oneData not availableData not available--
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneData not availableData not available-[5]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4>160>30[6]
Non-Spirocyclic Ligands Haloperidol3.216.20.2[1]
(+)-Pentazocine3.15,3000.0006[7]
PB2815.24.63.3[8]
Siramesine1381 ± 331.9 ± 0.1727[8]

Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

As illustrated in the table, spirocyclic analogs can achieve high affinity and selectivity for the σ₁ receptor. For instance, the fluoroethoxy-substituted dioxa-azaspiro-decane analog shows a clear preference for the σ₁ receptor. In contrast, non-spirocyclic ligands like Siramesine demonstrate high selectivity for the σ₂ receptor. This highlights the tunability of the spirocyclic scaffold to achieve desired selectivity profiles.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the pharmacological profile of 1,8-diazaspiro[4.5]decan-2-one analogs.

General Synthesis of the 1,8-Diazaspiro[4.5]decan-2-one Core

A common synthetic route to the 1,8-diazaspiro[4.5]decan-2-one core involves a multi-step process, often starting from a protected 4-piperidone derivative.

Synthesis_Workflow A N-Protected-4-piperidone B Strecker Reaction (e.g., KCN, NH4Cl) A->B C α-Aminonitrile B->C D Hydrolysis C->D E α-Amino acid D->E F Lactamization (e.g., with urea or phosgene equivalent) E->F G 1,8-Diazaspiro[4.5]decan-2-one Core F->G H N-Alkylation/Arylation G->H I Final Analog H->I

Caption: A generalized synthetic workflow for 1,8-diazaspiro[4.5]decan-2-one analogs.

Step-by-Step Protocol:

  • Strecker Amino Acid Synthesis: React an N-protected 4-piperidone with a cyanide source (e.g., KCN) and an ammonia source (e.g., NH₄Cl) to form the corresponding α-aminonitrile.

  • Hydrolysis: Hydrolyze the aminonitrile to the corresponding α-amino acid using acidic or basic conditions.

  • Lactam Formation: Cyclize the α-amino acid to form the hydantoin-like lactam ring. This can be achieved by reacting with urea or a phosgene equivalent.

  • Deprotection and N-functionalization: Remove the protecting group from the piperidine nitrogen and introduce the desired substituent via alkylation or arylation to yield the final analog.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ₁ receptor.

Materials:

  • Membrane homogenates from guinea pig brain (a rich source of σ₁ receptors).

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ ligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare membrane homogenates C Incubate membranes, [³H]-(+)-pentazocine, and test compound (or buffer/haloperidol) A->C B Prepare serial dilutions of test compounds B->C D Rapid filtration through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Calculate specific binding F->G H Determine IC₅₀ values G->H I Calculate Ki values using the Cheng-Prusoff equation H->I

Sources

Validation

Efficacy Showdown: Novel 1,8-Diazaspiro[4.5]decan-2-one Derivatives Versus Standard-of-Care Drugs in Neurodegenerative and Oncological Indications

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of more effective therapeutics, the novel class of 1,8-diazaspiro[4.5]decan-2-one der...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of more effective therapeutics, the novel class of 1,8-diazaspiro[4.5]decan-2-one derivatives has emerged as a promising scaffold in drug discovery. Exhibiting a diverse range of biological activities, these compounds are now being critically evaluated against established standard-of-care drugs in several key therapeutic areas. This guide provides a comprehensive, data-driven comparison of their efficacy, focusing on two of the most pressing health challenges: cancer and Alzheimer's disease. We will delve into the preclinical data, dissect the experimental methodologies, and offer insights into the potential of these spirocyclic compounds to augment or even supersede current treatment paradigms.

Part 1: Anticancer Potential of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives

The fight against cancer is a cornerstone of modern medicine, with platinum-based drugs like cisplatin and anthracyclines such as doxorubicin forming the bedrock of many chemotherapeutic regimens.[1][2] However, their efficacy is often curtailed by significant side effects and the development of drug resistance.[3] A novel series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives has recently demonstrated potent antitumor activity, positioning them as intriguing alternatives.[4]

In Vitro Cytotoxicity: A Head-to-Head Comparison

The most direct measure of a compound's anticancer potential in early-stage research is its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits the growth of 50% of a cell population, is a key metric for this assessment.[5]

One of the most potent derivatives from the novel series, compound 7j , has been evaluated against three common human cancer cell lines: A549 (lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer).[4] The table below presents a comparative analysis of the IC50 values of compound 7j against the standard-of-care chemotherapeutic agents, doxorubicin and cisplatin.

CompoundA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Derivative 7j 0.17 [4]0.05 [4]0.07 [4]
Doxorubicin~0.5 - >20[5][6]~0.1 - 12.9[5][7]~0.1 - 2.9[5][6]
Cisplatin~12 - >200[8][9][10]~8.1 - 75.31[11][12]~21.3 - >200[10][13]

Note: IC50 values for doxorubicin and cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.

The data clearly indicates that the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative 7j exhibits remarkable potency, with IC50 values in the nanomolar range, significantly lower than those of the standard-of-care drugs doxorubicin and cisplatin against the tested cell lines.[4] This suggests a potentially superior cytotoxic effect on these cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The determination of IC50 values is a critical step in the evaluation of novel anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5]

Objective: To determine the concentration of a compound that inhibits the viability of a cancer cell line by 50%.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., derivative 7j) and standard drugs (doxorubicin, cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (48-72 hours) B->C D MTT Addition (4 hours) C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G IC50 Determination F->G Data Analysis

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Mechanism of Action: A Glimpse into Cellular Effects

Preliminary studies on derivative 7j have shown that it can arrest the cell cycle of MDA-MB-231 cells in the G2/M phase and induce apoptosis.[4] This provides a mechanistic basis for its potent cytotoxic activity.

Anticancer_Mechanism cluster_mechanism Proposed Mechanism of Action of Derivative 7j Derivative_7j Derivative 7j Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Derivative_7j->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Derivative_7j->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Simplified proposed mechanism of action for derivative 7j.

Part 2: Neuroprotective Potential of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives in Alzheimer's Disease

Alzheimer's disease, a devastating neurodegenerative disorder, is characterized by progressive cognitive decline.[14] Current standard-of-care drugs, such as the acetylcholinesterase inhibitor donepezil and the NMDA receptor antagonist memantine, offer symptomatic relief but do not halt disease progression.[15][16] A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has shown promise in preclinical studies by targeting mechanisms implicated in neuronal damage.

Promising Preclinical Findings

Research has indicated that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibit a potent inhibitory effect on neural Ca2+-uptake and provide protection against brain edema and memory deficits in animal models.[17] One such derivative, designated as RGH-2716 (TDN-345) , was selected for further preclinical development due to its promising pharmacological profile.[17] The beneficial effects of these compounds are thought to be related to their ability to modulate intracellular Ca2+ and Na+ movements, which are often dysregulated in neurodegenerative conditions.[17]

Comparative Efficacy: A Data Gap

While the qualitative neuroprotective effects of these spiro-compounds are encouraging, a direct quantitative comparison with standard-of-care drugs like donepezil and memantine is challenging due to a lack of publicly available, directly comparable data from standardized in vitro and in vivo models. To establish a clear efficacy comparison, further studies are warranted.

Standard-of-Care Drugs: Mechanisms and Efficacy Metrics
  • Donepezil: As an acetylcholinesterase inhibitor, donepezil increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning.[14][18] Its in vitro efficacy is typically measured by its IC50 value for acetylcholinesterase inhibition. Reported IC50 values for donepezil against human acetylcholinesterase are in the low nanomolar range, for example, 11 nM and 6.7 nM in different studies.[19][20]

  • Memantine: Memantine is an NMDA receptor antagonist that protects neurons from the excitotoxic effects of excessive glutamate.[15] Its efficacy in vivo is often assessed in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 and 5XFAD mice, which develop amyloid plaques and cognitive deficits.[15][21] Studies have shown that memantine can improve spatial learning and memory in these models.[15] For instance, a study demonstrated that memantine treatment (30 mg/kg/day) significantly improved the acquisition of the water maze task in APP/PS1 mice.[15]

Experimental Protocols for Evaluating Neuroprotective Efficacy

To facilitate a direct comparison, future studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives should employ standardized assays.

In Vitro Assays:

  • Acetylcholinesterase Inhibition Assay (Ellman's Method): This colorimetric assay is used to determine the IC50 of a compound for acetylcholinesterase inhibition, providing a direct comparison with donepezil.[19]

  • Neurotoxicity Assays: Cell-based assays using neuronal cell lines (e.g., SH-SY5Y) or primary neurons can be used to assess the protective effects of the compounds against insults relevant to Alzheimer's disease, such as amyloid-beta (Aβ)-induced toxicity or glutamate-induced excitotoxicity.[22][23] Cell viability can be measured using methods like the MTT assay.

In Vivo Models:

  • Transgenic Mouse Models of Alzheimer's Disease: Rodent models that recapitulate key aspects of Alzheimer's pathology, such as the APP/PS1, 3xTg-AD, and 5XFAD mice, are invaluable for assessing the in vivo efficacy of novel compounds.[14][17][24]

  • Behavioral Tests: A battery of behavioral tests can be used to evaluate cognitive function in these animal models, including:

    • Morris Water Maze: To assess spatial learning and memory.[15]

    • Y-Maze: To evaluate short-term spatial memory.[21]

    • Novel Object Recognition: To test recognition memory.

AD_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A AChE Inhibition Assay (Ellman's Method) C Transgenic Mouse Models (e.g., APP/PS1, 5XFAD) A->C Promising Candidate B Neurotoxicity Assays (e.g., Aβ-induced toxicity) B->C Promising Candidate D Behavioral Testing (Morris Water Maze, Y-Maze) C->D E Histopathological Analysis (Amyloid plaques, neuronal loss) D->E Post-mortem

Caption: A typical workflow for the preclinical evaluation of anti-Alzheimer's disease drugs.

Conclusion and Future Directions

The 1,8-diazaspiro[4.5]decan-2-one scaffold represents a versatile platform for the development of novel therapeutics. In the realm of oncology, derivatives such as 7j have demonstrated exceptional in vitro potency that surpasses that of established chemotherapeutic agents, warranting further investigation into their in vivo efficacy and safety profiles. For Alzheimer's disease, the neuroprotective properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are compelling. To solidify their position as viable clinical candidates, future research must focus on generating robust, directly comparable efficacy data against standard-of-care drugs using standardized preclinical models. As our understanding of these novel compounds deepens, they hold the potential to offer significant advancements in the treatment of these and other challenging diseases.

References

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  • Toth, E., Kiss, B., Gere, A., Karpati, E., Toerley, J., Palosi, E., ... & Szporny, L. (1997). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry, 32(3), 279-290.
  • Minkeviciene, R., Banerjee, P., & Tanila, H. (2004). Memantine Improves Spatial Learning in a Transgenic Mouse Model of Alzheimer's Disease. Journal of Pharmacology and Experimental Therapeutics, 311(2), 677–682.
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  • Therapeutic efficacy of novel memantine nitrate MN‐08 in animal models of Alzheimer's disease. (n.d.). ProQuest. Retrieved from [Link]

  • Ijima, Y., & Ohno, M. (2016). Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages. Pharmacology, biochemistry, and behavior, 145, 1–8.
  • Drugs for Alzheimer's disease. (n.d.). Harvard Health. Retrieved from [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer. Retrieved from [Link]

  • Wang, X., Liu, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Li, J. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5484.
  • EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME. (n.d.). Retrieved from [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025, May 27). Auctores. Retrieved from [Link]

  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Shoemaker, R. H. (2009). Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(22), 7057–7067.
  • A novel assay for high-throughput screening of anti-Alzheimer's disease drugs to determine their efficacy by real-time monitoring of changes in PC12 cell proliferation. (n.d.). Retrieved from [Link]

  • In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). (n.d.). NEUROFIT. Retrieved from [Link]

  • In vivo and In vitro Methods for Evaluating Anti-Alzheimer's Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemotherapeutic Agents Increase PD-L1 Expression in A549 Lung Cancer Cell Line. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. (2023, March 12). Retrieved from [Link]

  • Cervical cancer therapies: Current challenges and future perspectives. (n.d.). Retrieved from [Link]

  • Lung cancer cellular model (A549)-valuable fuel in CRISPR Therapeutics and Biomedicine research. (2025, January 20). Ubigene. Retrieved from [Link]

  • Chemotherapy for cervical cancer. (n.d.). Retrieved from [Link]

  • Evaluation of the antioxidant activity of donepezil - in vitro study. (n.d.). Retrieved from [Link]

  • IC 50 values of the compounds against HeLa S3 and A549 cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Retrieved from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Comparison of PLN, EEP and Doxorubicin. IC50 of A549, MDA-MB-231,... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoradiation of Cervical Cancer Cells. (2002, December 15). AACR Journals. Retrieved from [Link]

  • In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. (n.d.). Kinam Park. Retrieved from [Link]

  • Investigation of Lung Cancer Cell Response to Cryoablation and Adjunctive Gemcitabine-Based Cryo-Chemotherapy Using the A549 Cell Line. (2024, June 3). MDPI. Retrieved from [Link]

  • In vitro anticancer evaluation of Enceleamycin A and its underlying mechanism. (2023, November 22). Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]

  • Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer's Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals. (2024, March 6). Retrieved from [Link]

  • Apatinib enhances the antitumor effects of radiation in HeLa cell line mouse model of invasive cervical cancer. (2022, April 29). Annals of Translational Medicine. Retrieved from [Link]

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  • Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin. (2021, April 21). Retrieved from [Link]

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Comparative

Benchmarking new synthetic routes to 1,8-diazaspiro[4.5]decan-2-one against established methods

Benchmarking Synthetic Routes to 1,8-Diazaspiro[4.5]decan-2-one: Classical vs. Next-Generation Methodologies Introduction & Strategic Importance The 1,8-diazaspiro[4.5]decan-2-one scaffold is a privileged spirocyclic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes to 1,8-Diazaspiro[4.5]decan-2-one: Classical vs. Next-Generation Methodologies

Introduction & Strategic Importance The 1,8-diazaspiro[4.5]decan-2-one scaffold is a privileged spirocyclic pharmacophore that has become increasingly critical in modern drug discovery. Unlike flat heteroaromatic rings, this spirocycle projects its functional groups into three-dimensional space, providing highly specific exit vectors that enhance target binding affinity and improve metabolic stability. Recently, this core has been heavily utilized in the design of orally efficacious SARS-CoV-2 ADP-Ribosylhydrolase Mac1 inhibitors (such as AVI-6344) to engage complex phosphate tunnels[1], as well as in the development of potent ATR kinase inhibitors for targeted oncology therapies[2].

Given its high demand, optimizing the synthesis of the 1,8-diazaspiro[4.5]decan-2-one core is a priority for process chemists. This guide objectively benchmarks the established classical batch synthesis against modern continuous flow methodologies, providing actionable, self-validating protocols and comparative experimental data.

Workflow Comparison: Batch vs. Flow Methodologies

The synthesis of the spirocyclic core fundamentally relies on the construction of a lactam ring onto a piperidine framework. While the chemical logic remains similar across methods, the thermodynamic execution dictates the efficiency, scalability, and purity of the final product.

Workflow A 1-Benzyl-4-piperidone B Batch: Reductive Amination (NaBH(OAc)3, 24h) A->B D Flow: Telescoped Amination & Cyclization (200°C, 15 bar) A->D C Batch: Thermal Lactamization (150°C, High Dilution) B->C E N-Benzyl Spirolactam C->E D->E F Global Deprotection (Pd/C, H2) E->F G 1,8-diazaspiro[4.5]decan-2-one F->G

Synthetic workflow comparing classical batch methods to modern continuous flow methodologies.

The Established Method: Classical Batch Synthesis

The traditional route involves a two-step sequence: a reductive amination of 1-benzyl-4-piperidone with glycine ethyl ester, followed by a thermally driven intramolecular lactamization.

Mechanistic Causality: The reductive amination requires mildly acidic conditions to protonate the piperidone, shifting the equilibrium toward the highly electrophilic iminium ion. This intermediate is selectively trapped by sodium triacetoxyborohydride (NaBH(OAc)₃), preventing the over-reduction of the ketone. The subsequent lactamization is entropically challenging; it requires high dilution to favor intramolecular cyclization over intermolecular oligomerization (dimerization).

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-benzyl-4-piperidone (1.0 eq) and glycine ethyl ester hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add glacial acetic acid (1.2 eq) followed by triethylamine (1.2 eq). Causality: The precise buffering ensures the amine is free-based while providing enough protons for iminium formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir at room temperature for 24 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain). The starting piperidone ( Rf​ 0.6) must completely disappear before proceeding. Unreacted ketone will undergo aldol condensation during the subsequent high-temperature cyclization, drastically reducing yield.

  • Lactamization: Concentrate the intermediate, dissolve in toluene to achieve a high dilution of 0.05 M, and heat at reflux (150 °C) for 48 hours.

    • Self-Validation Check: Monitor via LC-MS. The intermediate mass [M+H]⁺ 277 must fully transition to the cyclized mass [M+H]⁺ 231. A persistent 277 peak indicates insufficient thermal energy or time.

  • Deprotection: Subject the resulting N-benzyl spirolactam to hydrogenolysis (10% Pd/C, H₂, 50 psi) in methanol to yield the final 1,8-diazaspiro[4.5]decan-2-one core.

The Modern Approach: High-Pressure Continuous Flow Synthesis

To overcome the severe scalability limitations of the batch process (specifically the 48-hour reaction time and massive solvent volumes required for high dilution), modern process routes utilize telescoped continuous flow chemistry.

Mechanistic Causality: By utilizing a high-pressure flow reactor equipped with a back-pressure regulator (BPR), the solvent can be heated far beyond its atmospheric boiling point. This extreme thermal energy overcomes the high activation barrier of lactamization in minutes rather than days. The rapid transit time suppresses the thermal degradation and polymerization typically observed in prolonged batch heating.

Mechanism N1 Secondary Amine N2 Nucleophilic Attack on Ester Carbonyl N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Elimination of Ethanol N3->N4 N5 Spirocyclic Lactam N4->N5

Mechanistic pathway of the intramolecular lactamization step forming the spirocyclic core.

Step-by-Step Protocol:

  • Telescoped Feed Preparation: Prepare a single feed solution of the unpurified reductive amination intermediate (from Step 2 above) in ethanol (0.5 M concentration).

  • Flow Parameters: Pump the solution through a stainless-steel coil reactor (10 mL internal volume) heated to 200 °C. Maintain system pressure at 15 bar using a BPR. Set the flow rate to 1.0 mL/min, achieving a residence time ( tres​ ) of exactly 10 minutes.

    • Self-Validation Check: The system must be primed with pure solvent to establish a stable 15 bar pressure before introducing the reagent stream. Monitor the reactor output via inline IR spectroscopy; the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the lactam carbonyl stretch (~1690 cm⁻¹) confirms steady-state conversion.

  • Deprotection: The output stream is concentrated and subjected to standard Pd/C hydrogenolysis as described in the batch method.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of both routes when scaled to produce 50 grams of the target spirocycle.

Performance MetricClassical Batch SynthesisContinuous Flow SynthesisAnalytical Significance
Overall Yield (Isolated) 45%82%Flow prevents thermal degradation and oligomerization.
Total Reaction Time ~72 hours< 4 hoursHigh-temperature/pressure flow accelerates kinetics.
Operating Concentration 0.05 M (Lactamization)0.50 M (Lactamization)10x reduction in solvent waste (improved E-Factor).
E-Factor (kg waste / kg product) > 65~ 12Flow eliminates the need for massive toluene volumes.
Scalability PoorExcellentFlow avoids batch heat-transfer bottlenecks.

Late-Stage Functionalization: The Dication Pool Strategy

Once the 1,8-diazaspiro[4.5]decan-2-one core is isolated, drug development often requires complex late-stage functionalization. Traditional cross-coupling methods struggle to engage unactivated alkenes. However, recent electrochemical breakthroughs have bypassed this limitation.

By utilizing an anodic "dication pool" strategy, unactivated terminal alkenes (such as butene) can be oxidized in the presence of thianthrene to form metastable alkenylsulfonium salts. The 1,8-diazaspiro[4.5]decan-2-one core can then be introduced ex-cell, acting as a nucleophile to yield highly functionalized derivatives—such as (Z)-8-(but-2-en-1-yl)-1,8-diazaspiro[4.5]decan-2-one—with exceptional >20:1 Z:E stereoselectivity and high atom economy[3]. This strategic decoupling of alkene activation and functionalization represents the cutting edge of spirocycle diversification in medicinal chemistry.

References

  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo ACS Publications URL:[Link]

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES European Patent Office (EPO) URL:[Link]

  • Alkene Functionalization via a Dication Pool Strategy University of Wisconsin–Madison URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazaspiro[4.5]decan-2-one
Reactant of Route 2
1,8-Diazaspiro[4.5]decan-2-one
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